molecular formula C7H5IO2 B1583621 5-Hydroxy-2-iodobenzaldehyde CAS No. 50765-11-2

5-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1583621
CAS No.: 50765-11-2
M. Wt: 248.02 g/mol
InChI Key: JRJRYFRHGBHRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H5IO2 and its molecular weight is 248.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRYFRHGBHRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299363
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-11-2
Record name 50765-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Hydroxy-2-iodobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Hydroxy-2-iodobenzaldehyde (CAS No. 50765-11-2), a versatile aromatic building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causal relationships in its synthesis and reactivity, offering field-proven insights into its practical application.

Introduction: Strategic Importance of a Bifunctional Reagent

This compound is a substituted aromatic aldehyde possessing three key functional groups: a hydroxyl group, an iodine atom, and an aldehyde. This unique trifecta of reactivity makes it a highly valuable intermediate in organic synthesis. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulate the reactivity of the aromatic ring, while the ortho-iodine atom serves as a prime handle for carbon-carbon bond formation via cross-coupling reactions. Its structure is a carefully orchestrated platform for building molecular complexity, enabling access to a wide range of heterocyclic and polycyclic scaffolds found in medicinally relevant compounds.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for any successful experimental work. All handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 50765-11-2[4][5][6][7]
Molecular Formula C₇H₅IO₂[4][5][7]
Molecular Weight 248.02 g/mol [4][5][7]
Appearance White to light yellow or orange powder/crystal[8][9]
Melting Point 125 °C[10]
IUPAC Name This compound[4]
Synonyms 2-Iodo-5-hydroxybenzaldehyde, 5-Iodosalicylaldehyde (Note: This is a common misnomer, as the hydroxyl is at C5, not C2 relative to the aldehyde)[9][11]

Hazard Summary:

  • Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][12]

  • Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling.[1] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][13]

Synthesis Protocols: Regioselective Iodination

The synthesis of this compound typically involves the electrophilic iodination of a hydroxybenzaldehyde precursor. The key challenge is achieving the correct regiochemistry, placing the iodine atom ortho to the aldehyde and meta to the hydroxyl group. Direct iodination of 3-hydroxybenzaldehyde is a common approach.

Iodination using Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)

This method provides good regioselectivity. The choice of IPy₂BF₄ as the iodinating agent is strategic; it is a mild and efficient source of electrophilic iodine ("I+"). The reaction is performed in a non-polar solvent like dichloromethane (DCM) with a strong acid co-reagent.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product Reactant 3-Hydroxybenzaldehyde in Dichloromethane Reaction Stir at RT Reactant->Reaction 1. Add Acid 2. Add Iodinating Agent IodinatingAgent IPy₂BF₄ IodinatingAgent->Reaction Acid HBF₄·OEt₂ Acid->Reaction Quench Quench with 1M HCl Reaction->Quench 5 min Extraction Extract with DCM Quench->Extraction Wash Wash with Na₂S₂O₃ (aq) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: [8]

  • Preparation: To a solution of 3-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in dichloromethane (100 mL), slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.078 g, 12.28 mmol) at room temperature.

    • Scientist's Insight: The strong acid protonates the carbonyl, further deactivating the ring towards electrophilic substitution and helping direct the incoming electrophile.

  • Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 3.045 g, 8.18 mmol). The solution is stirred for 5 minutes at room temperature.

    • Scientist's Insight: The reaction is rapid. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid side reactions from prolonged reaction times.

  • Workup: Add 15 mL of 1M HCl. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Washing: The combined organic layers are washed with water (10 mL) and a 5% sodium thiosulfate (Na₂S₂O₃) aqueous solution (25 mL).

    • Scientist's Insight: The thiosulfate wash is critical for quenching any unreacted iodine or iodinating agent, preventing degradation of the product.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.

Alternative Method: Iodine and Iodic Acid

An alternative, more classical approach utilizes a combination of molecular iodine (I₂) and iodic acid (HIO₃).[14] This system generates electrophilic iodine in situ. This method is advantageous due to the lower cost of reagents.[14]

Step-by-Step Protocol: [14]

  • Dissolve the hydroxybenzaldehyde precursor in ethanol.

  • Add iodine (I₂) and heat the mixture to approximately 35°C.

  • Add a solution of iodic acid in water with stirring for 2 hours.

  • Dilute the reaction with water and quench unreacted iodine with a saturated solution of sodium thiosulfate.

  • The solid product that separates is filtered, washed with water, and recrystallized from ethanol.

Reactivity and Key Synthetic Transformations

The true utility of this compound lies in the selective manipulation of its functional groups. The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions, while the hydroxyl and aldehyde groups can undergo a variety of classical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[15][16] The aryl iodide of our title compound is highly reactive under these conditions, allowing for the introduction of a wide range of aryl or vinyl substituents.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ OA Oxidative Addition start This compound R-B(OH)₂ start:f0->OA Ar-I TM Transmetalation start:f1->TM R-B(OH)₂ + Base pd_complex Aryl-Pd(II)-I(L₂) OA->pd_complex pd_complex->TM biaryl_pd Aryl-Pd(II)-R(L₂) TM->biaryl_pd RE Reductive Elimination biaryl_pd->RE RE->pd0 Regenerates Catalyst product 5-Hydroxy-2-arylbenzaldehyde RE->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling: [17][18]

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Scientist's Insight: The choice of base is critical. Carbonates are often sufficient, but for less reactive boronic acids, a stronger base like a phosphate or fluoride may be required to facilitate transmetalation.[18]

  • Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

    • Scientist's Insight: Degassing the solvent (e.g., by bubbling argon or nitrogen through it) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) for several hours (typically 2-24 h) at a temperature ranging from 80-110°C. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily alkylated via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the phenoxide, formed by deprotonation with a base, acts as a nucleophile.[19]

General Protocol for Etherification: [19][20]

  • Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.5 eq).

    • Scientist's Insight: K₂CO₃ is a practical choice as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde. Stronger bases like NaH could potentially lead to undesired reactions.[19]

  • Alkylation: Stir the mixture for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.0-1.2 eq).

  • Reaction: Heat the mixture (reflux for acetone, ~56°C; higher for DMF) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction. If using DMF, pour into ice water to precipitate the product. If using acetone, filter off the inorganic salts.

  • Isolation: Collect the product by filtration or by extracting the aqueous mixture with an organic solvent. Concentrate the organic phase to obtain the crude ether, which can be purified by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound makes it a valuable precursor for a variety of complex molecules. Its derivatives are explored for their potential biological activities and material properties.

  • Precursor to Bioactive Heterocycles: The aldehyde functionality is a key starting point for condensation reactions to form imines (Schiff bases), which can then be cyclized to generate nitrogen-containing heterocycles. Subsequent Suzuki coupling at the C2 position allows for the rapid diversification of these scaffolds, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.[21][22]

  • Synthesis of Salen Ligands: The aldehyde can react with diamines to form Salen-type ligands. The iodo- and hydroxyl- substituents can be further modified to tune the electronic and steric properties of the resulting metal complexes, which have applications in catalysis and materials science.[11]

Applications cluster_pathways Synthetic Pathways cluster_products Product Classes cluster_final Final Applications Start This compound Coupling Suzuki Coupling Start->Coupling Etherification Williamson Etherification Start->Etherification Condensation Condensation w/ Amines Start->Condensation Biaryls Biaryl Aldehydes Coupling->Biaryls Ethers Alkoxy-iodobenzaldehydes Etherification->Ethers Imines Schiff Bases / Imines Condensation->Imines Pharma Pharmaceutical Scaffolds Biaryls->Pharma Materials Functional Materials Ethers->Materials Imines->Pharma Ligands Salen Ligands & Catalysts Imines->Ligands

Caption: Synthetic pathways and applications of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined points of reactivity allow for a logical and stepwise assembly of complex structures. By understanding the principles behind its synthesis and the mechanisms of its key transformations, researchers can effectively leverage this compound to accelerate discovery in medicine and materials science. The protocols and insights provided herein serve as a robust foundation for its practical and innovative application in the laboratory.

References

5-Hydroxy-2-iodobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-2-iodobenzaldehyde is a key aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its unique trifunctional nature, featuring a hydroxyl group, an iodine atom, and an aldehyde on a benzene ring, makes it a valuable reagent for researchers in medicinal chemistry, organic synthesis, and materials science. The strategic placement of these functional groups allows for regioselective reactions, enabling the construction of intricate molecular architectures. This guide provides an in-depth exploration of the core attributes of this compound, including its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in drug development and scientific research.

Core Molecular and Physical Properties

Understanding the fundamental properties of this compound is paramount for its effective application in research and development.

Molecular Identity and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₇H₅IO₂[1][2][3]

  • Molecular Weight: 248.02 g/mol [1][2][3][4][5]

These fundamental parameters are critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data. The presence of a heavy iodine atom significantly contributes to the overall molecular mass.

Physicochemical Characteristics

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[6][7] Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 50765-11-2[1]
Melting Point 98-100 °C[8][9]
Boiling Point 282.0±30.0 °C (Predicted)[9]
Appearance White to light yellow/orange powder/crystal[6][7]
Storage Temperature Room Temperature, recommended <15°C in a cool, dark place[6]
Sensitivity Air and Light Sensitive[6][9]

The compound should be stored under an inert gas to prevent degradation.[6]

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves electrophilic aromatic substitution on a substituted benzene ring.

General Synthesis Pathway

A common synthetic route to produce iodinated salicylaldehydes involves the direct iodination of a salicylaldehyde precursor. For instance, 5-iodosalicylaldehyde can be synthesized from salicylaldehyde using N-iodosuccinimide (NIS) as the iodine source.[8][9][10] The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[8][9][10]

The general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of 5-iodosalicylaldehyde.

Experimental Protocol: Synthesis of 5-Iodosalicylaldehyde

This protocol is a representative example of the synthesis of an iodinated salicylaldehyde derivative.

Materials:

  • Salicylaldehyde

  • N-iodosuccinimide (NIS)

  • Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Catalyst)

  • Dichloromethane (or 1,2-dichloroethane)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve salicylaldehyde (1 mmol) in dichloromethane (to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.[8][10]

  • Add the catalyst (0.025 mmol) to the stirred solution.[8][10]

  • Add N-iodosuccinimide (1.1 mmol) to the reaction mixture.[8][10]

  • Stir the mixture at room temperature or under reflux conditions.[8][10]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the salicylaldehyde is completely consumed.[8][10]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the purified 5-iodosalicylaldehyde.[10]

Key Reactions and Applications

The functional groups of this compound allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. It is a derivative of salicylaldehyde.[8]

  • Synthesis of Heterocycles: Salicylaldehydes are precursors to various oxygen-containing heterocycles like benzofurans and coumarins.[11]

  • Ligand Synthesis: It can be used to synthesize new salen ligands, which are important in coordination chemistry.[8][9]

  • Further Functionalization: The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The hydroxyl group can be alkylated or acylated, and the iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

For example, it may be used to synthesize 5-formylsalicylaldehyde and 5-ortho-carboranylsalicylaldehyde.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified as an irritant.[4][5]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][12]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[13]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[6][12][13]

  • In case of insufficient ventilation, wear suitable respiratory equipment.[12]

Handling:

  • Avoid contact with skin, eyes, and clothing.[12][14]

  • Wash hands and any exposed skin thoroughly after handling.[6][13]

  • Use in a well-ventilated area.[13]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][13]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][13]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[13]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an essential building block for the synthesis of complex organic molecules, including novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-iodobenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel optical properties. Its trifunctional nature, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a readily displaceable iodo group, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the following narrative synthesizes fundamental NMR principles with practical, field-proven insights to not only present the spectral data but also to explain the underlying chemical principles that give rise to the observed spectra. Every aspect of the data and the proposed experimental protocol is grounded in established scientific literature to ensure trustworthiness and reproducibility.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the benzene ring of this compound will be used throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure solubility and minimize interfering solvent signals, reveals distinct signals for the aldehyde, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn dictated by the inductive and resonance effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~9.75s-
-OH~10.73br s-
H-6~7.88d~1.7
H-4~7.41dd~8.5, ~1.7
H-3~6.90d~8.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is the most deshielded, appearing as a singlet at approximately 9.75 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O double bond.[1] It appears as a singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also significantly deshielded and typically appears as a broad singlet around 10.73 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[2]

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton, positioned ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group, resonates at the most downfield position of the aromatic protons, around 7.88 ppm. It appears as a doublet with a small coupling constant (J ≈ 1.7 Hz) due to meta-coupling with H-4.

    • H-4: This proton is situated meta to the aldehyde group and ortho to the hydroxyl group. It experiences both the deshielding effect of the iodine at the para position and the shielding effect of the adjacent hydroxyl group. It appears as a doublet of doublets around 7.41 ppm, showing both ortho-coupling to H-3 (J ≈ 8.5 Hz) and meta-coupling to H-6 (J ≈ 1.7 Hz).

    • H-3: This proton is ortho to the iodine and meta to the hydroxyl group. It is the most upfield of the aromatic protons, resonating at approximately 6.90 ppm. It appears as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C=O~190.2
C-5~152.2
C-1~130.0
C-6~134.8
C-3~110.1
C-4~125.0 (estimated)
C-2~84.1

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): Similar to its proton, the carbonyl carbon is highly deshielded and appears far downfield at approximately 190.2 ppm.[3]

  • Aromatic Carbons:

    • C-5 (-OH substituted): The carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, resonating around 152.2 ppm.

    • C-1 (-CHO substituted): The carbon attached to the aldehyde group appears at approximately 130.0 ppm.

    • C-6: This carbon, adjacent to the aldehyde-substituted carbon, resonates around 134.8 ppm.

    • C-3: This carbon is found at approximately 110.1 ppm.

    • C-4: The chemical shift for C-4 is estimated to be around 125.0 ppm based on substituent effects.

    • C-2 (-I substituted): The carbon atom directly bonded to the iodine atom is significantly shielded and appears at a remarkably upfield position for an aromatic carbon, around 84.1 ppm. This is a characteristic effect of heavy atoms like iodine, often referred to as the "heavy atom effect".

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to the compound's polarity. Other potential solvents include deuterated acetone or methanol. The choice of solvent can slightly alter the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample information.

G cluster_workflow NMR Sample Preparation Workflow A Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B Add Deuterated Solvent (~0.7 mL DMSO-d₆) A->B Step 1 C Dissolve Completely (Vortex/Sonicate) B->C Step 2 D Filter into NMR Tube (Glass Wool Pipette) C->D Step 3 E Cap and Label D->E Step 4

Caption: Workflow for NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are generally required due to the lower natural abundance of ¹³C.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Phase the spectra to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The distinct chemical shifts and coupling patterns of the aldehyde, hydroxyl, and aromatic protons and carbons serve as a unique fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data for this compound, ensuring the integrity and success of their synthetic endeavors.

References

FT-IR spectrum analysis of 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Hydroxy-2-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of FT-IR as applied to this specific molecule. It offers a predictive analysis of the infrared spectrum based on functional group contributions, a detailed, field-tested protocol for sample analysis using Attenuated Total Reflectance (ATR), and a systematic guide to spectral interpretation. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the technique and its application.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating molecular structure.[1][2] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and, ultimately, the molecule itself.[1]

This compound (C₇H₅IO₂) is a substituted aromatic aldehyde of interest in organic synthesis and as a building block for more complex molecules. Its structure incorporates a hydroxyl group, an aldehyde, and an iodine atom on a benzene ring, presenting a rich and distinct infrared spectrum. Accurate spectral analysis is crucial for confirming its identity, assessing purity, and monitoring its transformations in chemical reactions. This guide provides the foundational knowledge and practical steps to perform and interpret such an analysis with confidence.

Predictive Spectral Analysis of this compound

Before acquiring a spectrum, a senior scientist will first analyze the molecule's structure to predict the key absorption bands. This predictive approach is a self-validating step; it establishes clear expectations that are later confirmed or challenged by the experimental data. The structure of this compound contains four key regions for mid-IR analysis: the O-H group, the C-H bonds, the C=O of the aldehyde, and the substituted aromatic ring.

Molecular Structure and Key Vibrational Modes

Caption: Predicted vibrational modes for this compound.

Expected Absorption Bands

The predicted locations of the key absorption bands are summarized in the table below. This serves as our primary reference for spectral interpretation.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity & CharacteristicsRationale & Authoritative Grounding
Phenolic -OH O-H Stretch3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding, a hallmark of hydroxyl groups.
Aldehyde -CHO C-H Stretch~2850 and ~2750Weak to Medium, SharpThis characteristic pair of bands (a Fermi doublet) is highly diagnostic for aldehydes.[4][5]
Aldehyde C=O C=O Stretch1650 - 1680Strong, SharpThe carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[5][6] The presence of an ortho-hydroxyl group allows for potential intramolecular hydrogen bonding, further lowering the frequency.
Aromatic Ring C-H Stretch3000 - 3100Weak to Medium, SharpAromatic C-H stretches occur at higher wavenumbers than aliphatic C-H stretches.[4]
Aromatic Ring C=C Stretch1450 - 1600Medium to Weak (multiple bands)These absorptions arise from the stretching vibrations within the benzene ring itself.[6]
Aromatic Ring C-H Bending (Out-of-Plane)800 - 900Medium to StrongThe substitution pattern (1,2,5- or 1,2,4- depending on numbering) dictates the position of these bands, which are highly diagnostic.
Phenolic C-O C-O Stretch1200 - 1300Medium to StrongThis band corresponds to the stretching of the bond between the phenolic oxygen and the aromatic ring.
Halogen C-I C-I Stretch< 600Medium to StrongThis vibration occurs in the far-infrared region and is typically outside the range of a standard mid-IR (4000-400 cm⁻¹) spectrometer.

Experimental Protocol: ATR-FT-IR Spectroscopy

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[7][8] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[7][9] The alternative, the KBr pellet method, involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[10][11] While effective, this method is more labor-intensive and can be affected by moisture. The ATR method provides a more trustworthy and efficient workflow.

Workflow for ATR-FT-IR Analysis

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition cluster_analysis Analysis Start Ensure ATR Crystal is Clean Background Record Background Spectrum (No Sample) Start->Background Corrects for air (CO₂, H₂O) & instrument optics PlaceSample Place Small Amount of This compound on Crystal Background->PlaceSample ApplyPressure Apply Consistent Pressure (Ensure Good Contact) PlaceSample->ApplyPressure Crucial for reproducibility and spectral quality CollectSpectrum Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) ApplyPressure->CollectSpectrum Process Perform ATR Correction & Baseline Correction CollectSpectrum->Process Software processing Analyze Analyze Processed Spectrum Process->Analyze Clean Thoroughly Clean ATR Crystal Analyze->Clean Prepare for next sample

Caption: Standard Operating Procedure for ATR-FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Causality: Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the current spectrum, leading to erroneous data.

    • Protocol: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.[7]

  • Background Collection:

    • Causality: The FT-IR instrument measures the absorption of the entire beam path, including atmospheric gases (CO₂, H₂O) and the instrument's own optical components. The background scan records this baseline spectrum, which is then automatically subtracted from the sample spectrum to isolate the sample's true absorption.[3] This is a critical self-validating step.

    • Protocol: With the clean, empty ATR accessory in place, initiate a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: For ATR, intimate contact between the sample and the crystal is paramount. The infrared beam only penetrates a few micrometers into the sample.[8] Poor contact results in a weak, low-quality spectrum.

    • Protocol: Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.[12]

  • Pressure Application:

    • Causality: A pressure clamp is used to press the solid sample firmly and evenly against the crystal, maximizing the contact area and ensuring a strong, reproducible signal.

    • Protocol: Lower the pressure arm onto the sample. Apply consistent pressure using the device's torque knob or clamp mechanism. Avoid excessive force, which could damage the crystal.[7]

  • Sample Spectrum Collection:

    • Protocol: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement:

    • Protocol: Retract the pressure arm and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in Step 1 to prepare for the next analysis.

Interpretation and Discussion of the FT-IR Spectrum

The acquired spectrum should now be compared against the predictions from Section 2.

  • O-H Stretching Region (3200-3600 cm⁻¹): A prominent, broad absorption band is expected here, confirming the presence of the phenolic hydroxyl group. The breadth of this peak is a direct result of hydrogen bonding.

  • C-H Stretching Region (2700-3100 cm⁻¹):

    • Look for two weak but sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹. Their presence is a definitive marker for the aldehyde C-H bond.[4][5]

    • Just above 3000 cm⁻¹, weaker, sharp bands corresponding to the aromatic C-H stretches should be visible.

  • Carbonyl (C=O) Region (1650-1700 cm⁻¹): This will likely be the strongest and sharpest peak in the entire spectrum. Its position, expected around 1650-1680 cm⁻¹, confirms a conjugated aldehyde. If the peak is shifted to a lower frequency within this range, it strongly suggests intramolecular hydrogen bonding between the aldehyde's carbonyl oxygen and the ortho-hydroxyl group's hydrogen.

  • Fingerprint Region (<1600 cm⁻¹):

    • Aromatic C=C Stretches: A series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹ will confirm the presence of the benzene ring.

    • C-O Stretch: A strong band around 1200-1300 cm⁻¹ will be present, corresponding to the phenolic C-O bond.

    • C-H Bending: The pattern of absorptions between 800-900 cm⁻¹ can be used to confirm the trisubstituted nature of the aromatic ring.

The combination of these observed bands provides a high-confidence identification of this compound. The absence of significant unexpected peaks is also a strong indicator of the sample's purity.

Conclusion

The FT-IR analysis of this compound is a straightforward yet powerful application of spectroscopic principles. By following a logical workflow of prediction, careful experimentation using the ATR technique, and systematic interpretation, a researcher can rapidly confirm the molecular identity and key structural features of the compound. The key diagnostic markers—the broad O-H stretch, the aldehyde's Fermi doublet C-H stretch, and the position of the strong C=O stretch—collectively form a unique spectral fingerprint. This guide provides the technical framework and expert rationale necessary for drug development professionals to employ FT-IR spectroscopy with both accuracy and confidence.

References

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Benzaldehyde Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzaldehyde scaffold is a cornerstone in organic synthesis and medicinal chemistry, serving as a critical intermediate for a vast array of active pharmaceutical ingredients (APIs) and complex molecules.[1][2] The chemical reactivity of the aldehyde functional group and the aromatic ring is profoundly influenced by the electronic properties of substituents on the benzene ring. Understanding and quantifying these electronic effects—a combination of inductive and resonance phenomena—is paramount for rational drug design, reaction optimization, and the prediction of molecular properties. This guide provides a comprehensive exploration of the theoretical underpinnings, practical implications, and experimental methodologies used to analyze substituent effects on benzaldehyde, offering field-proven insights for professionals in chemical and pharmaceutical sciences.

The Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on the benzaldehyde ring is a nuanced interplay of two primary mechanisms: the inductive effect and the resonance effect.[3][4][5]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms in the substituent relative to carbon.[3][5]

    • Electron-Withdrawing Inductive Effect (-I): Substituents containing electronegative atoms (e.g., -NO₂, -Cl, -F, -CN) pull electron density away from the benzene ring through the σ-framework.[3]

    • Electron-Donating Inductive Effect (+I): Alkyl groups (e.g., -CH₃, -C₂H₅) are weakly electron-donating through the σ-framework via hyperconjugation and polarization.[3]

  • Resonance Effect (R): Also known as the mesomeric effect, this is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the aromatic ring.[5][6]

    • Electron-Withdrawing Resonance Effect (-R): Substituents with a π-bond to an electronegative atom (e.g., -NO₂, -CN, -C=O) pull π-electron density from the ring, creating delocalized positive charge, particularly at the ortho and para positions.[3][5]

    • Electron-Donating Resonance Effect (+R): Substituents with a lone pair of electrons on an atom directly attached to the ring (e.g., -OH, -OCH₃, -NH₂) donate π-electron density to the ring, creating delocalized negative charge at the ortho and para positions.[6]

The overall electronic character of a substituent is the net result of these two effects, which can either reinforce or oppose each other.[3] For instance, a methoxy group (-OCH₃) is inductively withdrawing (-I) due to oxygen's electronegativity but is a powerful resonance donor (+R) due to its lone pairs; the +R effect dominates, making it an overall electron-donating group (EDG).[5] Conversely, a nitro group (-NO₂) is strongly withdrawing through both induction and resonance (-I, -R), making it a potent electron-withdrawing group (EWG).

Figure 1: Interplay of Inductive and Resonance Effects cluster_EDG Electron-Donating Group (EDG): p-Methoxybenzaldehyde cluster_EWG Electron-Withdrawing Group (EWG): p-Nitrobenzaldehyde EDG_Start p-OCH3 Group Inductive_EDG Inductive Effect (-I) (Withdraws σ-electrons) EDG_Start->Inductive_EDG Weak Resonance_EDG Resonance Effect (+R) (Donates π-electrons) EDG_Start->Resonance_EDG Strong Net_EDG Net Effect: Electron Donating (Resonance Dominates) Inductive_EDG->Net_EDG Resonance_EDG->Net_EDG Result_EDG Increases electron density on ring Decreases carbonyl electrophilicity Net_EDG->Result_EDG EWG_Start p-NO2 Group Inductive_EWG Inductive Effect (-I) (Withdraws σ-electrons) EWG_Start->Inductive_EWG Strong Resonance_EWG Resonance Effect (-R) (Withdraws π-electrons) EWG_Start->Resonance_EWG Strong Net_EWG Net Effect: Electron Withdrawing (Effects Reinforce) Inductive_EWG->Net_EWG Resonance_EWG->Net_EWG Result_EWG Decreases electron density on ring Increases carbonyl electrophilicity Net_EWG->Result_EWG

Caption: A diagram illustrating the combined electronic effects of substituents.

The Hammett Equation: A Quantitative Framework

To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on reaction rates and equilibria.[7][8][9] Developed by Louis Plack Hammett, it is a cornerstone of physical organic chemistry.[7]

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

  • k₀ or K₀ is the constant for the reference reaction with the unsubstituted (H) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of that substituent relative to hydrogen.[7]

    • σ > 0: The substituent is an EWG (e.g., p-NO₂, σ = +0.78).[8]

    • σ < 0: The substituent is an EDG (e.g., p-CH₃, σ = -0.17).[8]

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions, but not the substituent. It measures the sensitivity of the reaction to the electronic effects of substituents.[7][10]

    • ρ > 0: The reaction is accelerated by EWGs. This implies that negative charge is developing (or positive charge is being lost) in the transition state relative to the ground state.[7]

    • ρ < 0: The reaction is accelerated by EDGs. This implies that positive charge is developing (or negative charge is being lost) in the transition state.

Table 1: Selected Hammett Substituent Constants (σ)

Substituent σ_meta σ_para Electronic Nature
-N(CH₃)₂ -0.15 -0.83 Strong EDG
-OCH₃ +0.12 -0.27 Strong EDG (+R > -I)
-CH₃ -0.07 -0.17 Weak EDG
-H 0.00 0.00 Reference
-Cl +0.37 +0.23 Weak EWG (-I > +R)
-CN +0.62 +0.70 Strong EWG

| -NO₂ | +0.71 | +0.78 | Strong EWG |

Data compiled from various physical organic chemistry resources.

Impact on Chemical Reactivity

The primary site of reactivity in benzaldehyde is the electrophilic carbonyl carbon. Substituents dramatically modulate this reactivity, a key consideration for synthesis design.

Nucleophilic Addition to the Carbonyl Group

Reactions such as aldol condensations, Knoevenagel condensations, and additions of Grignard reagents are fundamentally driven by a nucleophile attacking the carbonyl carbon.[11]

  • Electron-Withdrawing Groups (EWGs): By pulling electron density from the ring and the aldehyde group, EWGs increase the partial positive charge (δ+) on the carbonyl carbon.[12] This enhances its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[11][13] For these reactions, the Hammett reaction constant (ρ) is positive.[11]

  • Electron-Donating Groups (EDGs): By pushing electron density into the ring system, EDGs reduce the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic addition.[13]

Table 2: Comparative Yields in a Claisen-Schmidt Condensation The following data illustrates the effect of substituents on the yield of chalcone from the reaction of a substituted benzaldehyde with acetophenone.[11]

Substituent on BenzaldehydeProduct Yield (%)Rationale
p-N(CH₃)₂LowStrong EDG deactivates the carbonyl.
p-OCH₃ModerateEDG deactivates the carbonyl.
-HGoodBaseline reactivity.
p-ClHighEWG activates the carbonyl.
p-NO₂Very HighStrong EWG strongly activates the carbonyl.
Electrophilic Aromatic Substitution (EAS)

The aldehyde group (-CHO) itself is a deactivating, meta-directing group for electrophilic aromatic substitution.[3][4] Its strong electron-withdrawing nature (-I and -R effects) reduces the nucleophilicity of the benzene ring, making it less reactive than benzene towards electrophiles like NO₂⁺.[3][6] The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the primary site of attack.[3]

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by substituents are readily observable using standard spectroscopic techniques, providing a powerful method for structural verification.[14]

  • ¹H NMR Spectroscopy:

    • Aldehydic Proton (CHO): The chemical shift of this proton is sensitive to the electronic nature of the substituent. EWGs on the ring deshield this proton, shifting it further downfield (higher ppm), while EDGs cause a slight upfield shift.[14]

    • Aromatic Protons: EDGs shield the ortho and para protons, shifting them upfield, whereas EWGs deshield them, causing a downfield shift.[14]

  • IR Spectroscopy:

    • Carbonyl Stretch (ν_C=O): The position of the C=O stretching frequency is a direct probe of the carbonyl bond strength. EWGs withdraw electron density, strengthening the C=O double bond and increasing the stretching frequency (shifting to higher wavenumbers). EDGs donate electron density, which can be delocalized into the C=O bond, giving it more single-bond character, thus weakening it and decreasing the stretching frequency.[15]

Table 3: Representative Spectroscopic Data

Compound Aldehyde ¹H Shift (δ, ppm) Carbonyl IR Stretch (ν, cm⁻¹)
p-Methoxybenzaldehyde ~9.87 ~1685
Benzaldehyde ~9.99 ~1703

| p-Nitrobenzaldehyde | ~10.14 | ~1715 |

Applications in Drug Development

The strategic placement of substituents on a benzaldehyde-derived lead compound is a fundamental tactic in medicinal chemistry to optimize its pharmacological profile.

  • Modulating Bioactivity: The electronic nature of a substituent can drastically alter a molecule's interaction with its biological target. For example, altering the electron density of the aromatic ring can strengthen or weaken crucial hydrogen bonds or electrostatic interactions within a receptor's binding pocket.[16]

  • Improving Pharmacokinetics: Substituents can be used to fine-tune properties like metabolic stability and solubility. The introduction of a fluorine atom, a common bioisostere for hydrogen, can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

  • Versatile Synthetic Intermediates: Substituted benzaldehydes are critical building blocks for creating libraries of compounds for high-throughput screening.[1] One-pot synthesis methods are continuously being developed to efficiently generate diverse benzaldehyde derivatives for this purpose.[17][18][19]

Experimental Protocols

Protocol 1: Kinetic Analysis for a Hammett Plot

This protocol outlines a method to determine the Hammett reaction constant (ρ) for the base-catalyzed Claisen-Schmidt condensation.

Objective: To quantify the sensitivity of the reaction to substituent electronic effects.

Methodology:

  • Reactant Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of acetophenone and a series of substituted benzaldehydes (p-OCH₃, p-CH₃, H, p-Cl, p-NO₂) in a suitable solvent like 95% ethanol. Prepare a solution of the catalyst (e.g., 10% aqueous NaOH).[11]

  • Reaction Initiation: In a thermostatted UV-Vis cuvette at a constant temperature (e.g., 25°C), combine the acetophenone solution and the chosen benzaldehyde solution. The reaction is initiated by adding a catalytic amount of the NaOH solution.

  • Kinetic Monitoring: Immediately begin monitoring the reaction by UV-Vis spectroscopy. The formation of the conjugated chalcone product will result in a new absorbance band at a longer wavelength (typically >300 nm). Record the absorbance at this λ_max at regular time intervals.

    • Causality: The rate of increase in absorbance is directly proportional to the rate of product formation, allowing for the determination of the initial reaction rate (k).

  • Data Collection: Repeat the experiment for each substituted benzaldehyde under identical conditions. Also, run the reaction for the unsubstituted benzaldehyde (the reference reaction, k₀).

  • Data Analysis:

    • Calculate the initial rate for each reaction from the slope of the absorbance vs. time plot.

    • For each substituent, calculate log(k/k₀).

    • Look up the established Hammett σ constant for each substituent (from Table 1 or a reliable source).

    • Plot log(k/k₀) on the y-axis versus σ on the x-axis.

  • Interpretation: Perform a linear regression on the plotted data. The slope of the resulting line is the reaction constant, ρ. A positive slope confirms that the reaction is accelerated by EWGs, consistent with nucleophilic attack on the carbonyl being the rate-limiting step.

Figure 2: Workflow for Generating a Hammett Plot A 1. Prepare Solutions (Substituted Benzaldehydes, Acetophenone, Catalyst) B 2. Run Reactions (Monitor product formation via UV-Vis Spectroscopy) A->B C 3. Calculate Initial Rates (k) (For each substituent 'X') B->C D 4. Calculate log(kx/kH) (Normalize against H) C->D F 6. Plot Data (y-axis: log(kx/kH) x-axis: σ) D->F E 5. Obtain σ Constants (From literature for each 'X') E->F G 7. Perform Linear Regression F->G H Result: ρ = Slope of the line (Quantifies reaction sensitivity) G->H Figure 3: NMR Analysis Workflow A 1. Sample Preparation (Dissolve in deuterated solvent) B 2. Spectrometer Setup (Lock & Shim) A->B C 3. Data Acquisition (Acquire ¹H Spectrum) B->C D 4. Data Processing (Fourier Transform, Phase, Integrate) C->D E 5. Spectral Interpretation D->E F Identify Aldehyde Proton (δ_CHO) ~9.7-10.2 ppm E->F G Analyze Aromatic Protons (Shifts & Splitting Patterns) E->G H 6. Correlate Shifts with Electronic Effects (Compare to Benzaldehyde reference) F->H G->H

References

An In-depth Technical Guide to the Solubility Characteristics of 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is an aromatic organic compound with the molecular formula C₇H₅IO₂.[1][2] It presents as a pale yellow to brown solid and is of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for the development of novel pharmaceutical agents and other complex molecules.[3] A thorough understanding of its solubility is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties and the influence of its constituent functional groups.

Physicochemical Properties

A foundational understanding of the solubility of a compound begins with its key physicochemical properties.

PropertyValueSource
CAS Number 50765-11-2[1][2]
Molecular Formula C₇H₅IO₂[1][2]
Molecular Weight 248.02 g/mol [1][2]
Melting Point 98-100 °C[4][5]
Appearance Pale yellow to brown solid[3]
IUPAC Name 2-hydroxy-5-iodobenzaldehyde[6]
Synonyms 5-Iodosalicylaldehyde[3][6]

Theoretical Solubility Profile

The solubility of this compound is dictated by the interplay of its three functional groups: a hydroxyl (-OH) group, an iodine (-I) atom, and an aldehyde (-CHO) group, all attached to a benzene ring. The principle of "like dissolves like" is a useful starting point for predicting its solubility.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

  • Aqueous Solubility : The presence of the hydroxyl group allows for hydrogen bonding with water molecules, which would suggest some degree of aqueous solubility. However, the bulky, nonpolar benzene ring and the large iodine atom contribute significantly to the molecule's hydrophobicity. Consequently, this compound has limited solubility in water.[3] For comparison, the parent compound, benzaldehyde, has a reported water solubility of approximately 0.3 g/100 mL at room temperature.[7] The hydroxyl group on the subject compound likely imparts slightly greater water solubility than benzaldehyde, but it remains poorly soluble overall.

  • Organic Solvent Solubility : The aromatic ring and the overall somewhat nonpolar character of the molecule suggest good solubility in many organic solvents. It is reported to be soluble in polar organic solvents like ethanol and ether.[3] This is consistent with the general principle that organic compounds with both polar and nonpolar regions are often soluble in solvents of intermediate polarity.

  • Acid-Base Reactivity and Solubility : The hydroxyl group attached to the aromatic ring gives the molecule weak acidic properties (it is a phenol). Therefore, it is expected to be insoluble in acidic solutions like 5% hydrochloric acid. However, in the presence of a strong base, such as 5% sodium hydroxide, the hydroxyl group can be deprotonated to form a sodium phenoxide salt. This salt is ionic and therefore should be significantly more soluble in aqueous solutions than the neutral compound. It may show limited or no solubility in a weak base like 5% sodium bicarbonate, as phenols are generally not acidic enough to react with bicarbonate.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally verify the theoretical solubility profile. The following protocols are standard methods for qualitatively assessing the solubility of an organic compound.

General Experimental Workflow

start Start: 25 mg of this compound water Add 0.75 mL Water Shake Vigorously start->water water_sol Soluble water->water_sol Observation water_insol Insoluble water->water_insol Observation naoh Add 0.75 mL 5% NaOH Shake Vigorously water_insol->naoh naoh_sol Soluble (Weak Acid) naoh->naoh_sol Observation naoh_insol Insoluble naoh->naoh_insol Observation hcl Add 0.75 mL 5% HCl Shake Vigorously naoh_insol->hcl hcl_insol Insoluble (Neutral Compound) hcl->hcl_insol Observation

Caption: A flowchart for the systematic qualitative solubility testing of this compound.

Step-by-Step Protocols

The following procedures are adapted from standard organic chemistry laboratory techniques for solubility determination.[8][9]

1. Water Solubility Test

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

  • Observe if the solid dissolves completely.

  • Expected Outcome : The compound will be largely insoluble.

2. 5% NaOH Solubility Test

  • To the test tube containing the undissolved compound from the water test (or a fresh 25 mg sample), add 0.75 mL of 5% aqueous sodium hydroxide solution in portions.

  • Shake the tube vigorously.

  • Observe for dissolution.

  • Expected Outcome : The compound should dissolve due to the formation of the sodium salt of the phenoxide. This indicates the presence of a weakly acidic functional group.

3. 5% NaHCO₃ Solubility Test

  • Place approximately 25 mg of the compound into a clean test tube.

  • Add 0.75 mL of 5% aqueous sodium bicarbonate solution.

  • Shake vigorously and observe for any effervescence (release of CO₂ gas) and/or dissolution.

  • Expected Outcome : The compound is not expected to dissolve, as phenols are typically not acidic enough to be deprotonated by the weak base, bicarbonate.

4. 5% HCl Solubility Test

  • Place approximately 25 mg of the compound into a clean test tube.

  • Add 0.75 mL of 5% aqueous hydrochloric acid solution.

  • Shake vigorously and observe for any signs of dissolution.

  • Expected Outcome : The compound will be insoluble, as it does not possess a basic functional group to react with the acid.

5. Organic Solvent Solubility Test (Qualitative)

  • Place approximately 25 mg of the compound into separate clean test tubes.

  • Add 1 mL of an organic solvent (e.g., ethanol, diethyl ether, ethyl acetate, chloroform) to each tube.

  • Shake and observe for dissolution.

  • Expected Outcome : The compound is expected to be soluble in these common organic solvents.[3]

Summary of Expected Solubility Characteristics

SolventPredicted SolubilityRationale
Water Limited/PoorThe hydrophobic benzene ring and iodine atom counteract the hydrogen bonding potential of the hydroxyl group.[3]
5% NaOH (aq) SolubleThe acidic phenolic hydroxyl group reacts to form a soluble sodium phenoxide salt.
5% NaHCO₃ (aq) InsolubleThe phenolic proton is not acidic enough to react with the weak bicarbonate base.
5% HCl (aq) InsolubleThe compound lacks a basic functional group to be protonated.
Ethanol SolubleA polar organic solvent that can interact with both the polar and nonpolar parts of the molecule.[3]
Diethyl Ether SolubleA common organic solvent capable of dissolving moderately polar to nonpolar compounds.[3]
Ethyl Acetate SolubleAn organic solvent of intermediate polarity.
Chloroform SolubleA nonpolar organic solvent that can effectively solvate the aromatic ring.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar aromatic compound. Its limited solubility in water and good solubility in common organic solvents are key considerations for its handling and use in synthetic and pharmaceutical applications. The weakly acidic nature of its phenolic hydroxyl group allows for its dissolution in strong aqueous bases, a property that can be exploited in extraction and purification processes. The experimental protocols outlined in this guide provide a framework for researchers to confirm these characteristics and to further quantify the solubility of this important chemical intermediate in various solvent systems.

References

An In-depth Technical Guide to the Safe Handling of Iodinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis Landscape with Iodinated Benzaldehydes

Iodinated benzaldehydes are a class of halogenated aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of both a reactive aldehyde group and an iodine substituent on the aromatic ring provides two distinct points for molecular modification, making them valuable building blocks in organic synthesis.[1][2] The iodine atom, in particular, facilitates various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.

However, the same reactivity that makes these compounds synthetically useful also necessitates a thorough understanding of their potential hazards. As with all halogenated aromatic compounds, careful handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[3] This guide provides a comprehensive overview of the safety, handling, and hazard information for iodinated benzaldehydes, with a focus on the ortho-, meta-, and para- isomers. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with these reagents safely and effectively. While the toxicological properties of iodinated benzaldehydes have not been fully investigated, this guide synthesizes the available data with established principles of laboratory safety for handling halogenated aromatic compounds.[4]

Chemical and Physical Properties: A Comparative Overview

The position of the iodine atom on the benzaldehyde ring influences the physical properties of the isomers. Understanding these differences is crucial for their appropriate handling and storage.

Property2-Iodobenzaldehyde3-Iodobenzaldehyde4-Iodobenzaldehyde
CAS Number 26260-02-6696-41-315164-44-0
Molecular Formula C₇H₅IOC₇H₅IOC₇H₅IO
Molecular Weight 232.02 g/mol 232.02 g/mol 232.02 g/mol [5][6]
Appearance -White to pale yellow crystalline powder, crystals, or needles[7]Pale yellow to brown solid with an aromatic odor[1][8]
Melting Point 36-39 °C57-60 °C[7]78-82 °C[9]
Boiling Point -124-125 °C at 13 mmHg[7]265 °C[9]
Solubility -Slightly soluble in water[7]Limited solubility in water; soluble in organic solvents like ethanol and ether[1][8]
Sensitivity -Air & Light Sensitive[7]Air & Light Sensitive

Hazard Identification and GHS Classification

Iodinated benzaldehydes are classified as hazardous substances. The primary hazards are skin, eye, and respiratory tract irritation.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Statements for Iodinated Benzaldehydes:
  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

GHS Precautionary Statements:
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

GHS_Hazards cluster_chemical Iodinated Benzaldehydes cluster_hazards Primary Hazards cluster_ppe Recommended PPE Chem C₇H₅IO H315 H315 Skin Irritation Chem->H315 H319 H319 Eye Irritation Chem->H319 H335 H335 Respiratory Irritation Chem->H335 Gloves Gloves H315->Gloves Mitigated by Goggles Goggles H315->Goggles Mitigated by LabCoat Lab Coat H315->LabCoat Mitigated by FumeHood Fume Hood H315->FumeHood Mitigated by H319->Gloves Mitigated by H319->Goggles Mitigated by H319->LabCoat Mitigated by H319->FumeHood Mitigated by H335->Gloves Mitigated by H335->Goggles Mitigated by H335->LabCoat Mitigated by H335->FumeHood Mitigated by

Caption: GHS Hazard classification and recommended PPE for iodinated benzaldehydes.

Toxicology Profile: Understanding the Risks

The toxicological properties of iodinated benzaldehydes have not been fully investigated.[4] However, information can be inferred from the known toxicology of benzaldehyde and general principles of halogenated aromatic compounds.

Benzaldehyde Toxicology Summary:

  • Metabolism: Benzaldehyde is rapidly metabolized to benzoic acid in the skin.[10] It is then conjugated with glycine or glucuronic acid and excreted in the urine.[10]

  • Acute Toxicity: Benzaldehyde has low acute toxicity. The oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[10][11]

  • Irritation: Undiluted benzaldehyde is irritating to the eyes and skin.[10] Repeated inhalation can cause ocular and nasal irritation.[10]

  • Sensitization: Benzaldehyde is generally not considered a contact sensitizer, though allergic reactions have been reported in maximization tests.[10]

  • Carcinogenicity: The National Toxicology Program found no evidence of carcinogenicity in rats and some evidence in mice.[10]

Considerations for Iodinated Benzaldehydes: The presence of the iodine atom can influence the toxicological profile of the molecule. While specific data is lacking, it is prudent to handle these compounds with a higher degree of caution than benzaldehyde itself. The potential for the iodine atom to be released or to influence metabolic pathways is a key consideration.

Reactivity and Stability: A Guide for the Synthetic Chemist

Iodinated benzaldehydes are generally stable under normal laboratory conditions.[2] However, they are sensitive to air and light and should be stored accordingly.[7]

Key Reactivity Information:

  • Incompatible Materials: Iodinated benzaldehydes are incompatible with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and hydrogen iodide.[2] A study on the thermal decomposition of 2- and 4-iodobenzyl iodide showed that at high temperatures, the C-I bond cleaves to form various isomers.[8][12]

  • Reactivity of the Iodine Substituent: The iodine atom is a key site for reactivity and can participate in a range of substitution and coupling reactions.[13] Its reactivity is enhanced by the electron-withdrawing aldehyde group.[13] The position of the iodine atom (ortho, meta, or para) influences its reactivity in electrophilic aromatic substitution reactions.[1][13] For example, in 3-iodo-5-nitrobenzaldehyde, the iodine atom is an ortho-, para-director, while the aldehyde group is a meta-director, influencing the regioselectivity of nitration.[13]

  • Reactivity of the Aldehyde Group: The aldehyde group readily participates in reactions such as condensations (e.g., Knoevenagel condensation), oxidations, and reductions.[13]

Reactivity cluster_molecule Iodinated Benzaldehyde cluster_conditions Reaction Conditions / Hazards cluster_products Potential Products / Outcomes Mol I-C₆H₄-CHO Oxidizers Strong Oxidizing Agents Mol->Oxidizers Incompatible with Heat Heat / Light Mol->Heat Decomposes with Coupling Cross-Coupling Products (e.g., Suzuki, Sonogashira) Mol->Coupling Iodo group facilitates AldehydeRxn Aldehyde Derivatives (e.g., Alkenes, Alcohols) Mol->AldehydeRxn Aldehyde group reacts to form Decomp CO, CO₂, HI Heat->Decomp

Caption: Reactivity profile of iodinated benzaldehydes.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with iodinated benzaldehydes.

Engineering Controls
  • Chemical Fume Hood: All manipulations of iodinated benzaldehydes, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[3] Keep the sash at the lowest possible height.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling these compounds.[3]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[14] A face shield should be worn over safety glasses when there is a risk of explosion or a large splash.[14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[3] Inspect gloves for any tears or perforations before use and change them frequently, especially after direct contact with the chemical.[14]

    • Lab Coat: A chemically resistant lab coat or apron should be worn and kept buttoned.[14]

    • Footwear: Closed-toe shoes are required in the laboratory.[14]

  • Respiratory Protection: In cases of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not smell or taste chemicals.[14]

  • Minimize Dust Generation: Handle solid compounds carefully to avoid creating dust.

  • Use Appropriate Tools: Use glass pipettes, syringes, or other appropriate tools for transferring the chemical to minimize spills.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling iodinated benzaldehydes, even if gloves were worn.[14] Do not eat, drink, or apply cosmetics in the laboratory.[14]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

  • Light and Air Sensitivity: Protect from direct sunlight and store under an inert atmosphere, as these compounds are light and air-sensitive.[7]

  • Temperature: Store in a cool place. Some sources recommend refrigeration.

Accidental Release and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or environmental health and safety (EHS) office.

    • Prevent the spill from entering drains.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water.[2] Remove contaminated clothing and shoes.[2] Wash clothing before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal Plan: Managing Halogenated Waste

Proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[3] These compounds must be treated as hazardous waste.[3]

Disposal Protocol:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][15] This is crucial as the disposal of halogenated waste is often more costly and requires specific treatment processes.[15][16]

  • Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with the waste and kept tightly sealed when not in use.[3][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]

  • Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[3]

  • Disposal: Follow your institution's hazardous waste disposal procedures. Contact your EHS office for pickup and disposal.[3]

Conclusion: A Commitment to Safety in Chemical Synthesis

Iodinated benzaldehydes are powerful tools in the arsenal of the synthetic chemist. Their unique reactivity enables the construction of complex molecules that are vital for advancements in medicine and materials science. However, with this utility comes the responsibility of ensuring their safe handling and disposal. By understanding their chemical and physical properties, recognizing their hazards, and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory. Always consult the specific Safety Data Sheet (SDS) for the particular iodinated benzaldehyde isomer you are working with as the ultimate source of information.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-Hydroxy-2-iodobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxy-2-iodobenzaldehyde is a versatile trifunctional aromatic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a hydroxyl group, and an iodine atom on a benzene ring offers a rich landscape for a variety of chemical transformations. This in-depth technical guide provides a comprehensive analysis of the key reactive sites of this compound, offering field-proven insights into its chemical behavior and synthetic applications. We will explore the reactivity of the aldehyde and hydroxyl moieties, the utility of the carbon-iodine bond in cross-coupling reactions, and the overall reactivity of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Molecular Architecture and Synthetic Significance of this compound

This compound, also known as 5-iodosalicylaldehyde, possesses a unique combination of functional groups that makes it a highly versatile reagent in organic synthesis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and iodo groups governs the reactivity of the molecule, allowing for selective transformations at each of its key reactive sites.

The strategic placement of these functional groups enables its use in the synthesis of a wide array of complex molecules, including salen ligands, heterocyclic compounds, and biaryl derivatives, which are of significant interest in catalysis, materials science, and drug discovery.[1] This guide will dissect the reactivity of each functional site, providing both mechanistic understanding and practical experimental insights.

Physicochemical Properties of this compound
PropertyValue
CAS Number 1761-62-2[2]
Molecular Formula C₇H₅IO₂[2]
Molecular Weight 248.02 g/mol [2]
Appearance White to light yellow powder or crystals[3]
Melting Point 98-100 °C[1]
Synonyms 5-Iodosalicylaldehyde[3]

The Aldehyde Group: A Gateway to Molecular Complexity

The aldehyde functional group is a primary site of reactivity in this compound, participating in a wide range of nucleophilic addition and condensation reactions.

Condensation Reactions: Knoevenagel and Wittig

Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst.[4][5] This reaction is a powerful tool for the formation of new carbon-carbon double bonds and the synthesis of α,β-unsaturated carbonyl compounds.

Mechanism of Knoevenagel Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ActiveMethylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Enolate) ActiveMethylene->Enolate + Base Base Base Aldehyde Ar-CHO Intermediate Ar-CH(O⁻)-CH(Z)-Z' Enolate_2 Z-CH⁻-Z' Enolate_2->Intermediate + Ar-CHO Intermediate_2 Ar-CH(O⁻)-CH(Z)-Z' Alcohol Ar-CH(OH)-CH(Z)-Z' Intermediate_2->Alcohol + H⁺ Alcohol_2 Ar-CH(OH)-CH(Z)-Z' Product Ar-CH=C(Z)-Z' Alcohol_2->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[6] This reaction involves a phosphonium ylide and is particularly useful for introducing a methylene group or other substituted vinyl groups.

Experimental Protocol: General Wittig Reaction A general procedure involves the reaction of the aldehyde with a phosphonium ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base.[1][7]

Reductive Amination and Schiff Base Formation

The aldehyde group can react with primary amines to form Schiff bases (imines), which are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and ligands.[8][9]

Experimental Protocol: General Schiff Base Formation A common method involves refluxing an equimolar mixture of this compound and a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid.[10]

Reduction to an Alcohol

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[11][12] This transformation is useful for introducing a hydroxymethyl group.

Experimental Protocol: Reduction with Sodium Borohydride Typically, the reaction is carried out by treating the aldehyde with NaBH₄ in an alcoholic solvent like methanol or ethanol at room temperature.[13]

The Hydroxyl Group: A Site for Derivatization

The phenolic hydroxyl group in this compound is another key reactive site, primarily involved in O-alkylation and O-acylation reactions.

O-Alkylation and O-Acylation

The hydroxyl group can be readily converted to an ether or an ester through O-alkylation or O-acylation, respectively. These reactions are important for protecting the hydroxyl group or for modifying the electronic properties of the molecule.

Experimental Protocol: General O-Alkylation (Williamson Ether Synthesis) A standard procedure involves the deprotonation of the hydroxyl group with a base like potassium carbonate in a polar aprotic solvent such as DMF, followed by the addition of an alkyl halide.[14]

The Carbon-Iodine Bond: A Handle for Cross-Coupling Reactions

The iodine atom on the aromatic ring is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making it a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted arylalkynes.[15][16]

Mechanism of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal Transmetalation (from Cu cycle) RedElim Ar-C≡CR Transmetal->RedElim Reductive Elimination RedElim->Pd0 CuI CuI Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base CuAcetylide->OxAdd Base Base

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: General Sonogashira Coupling A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.[11][17]

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming biaryl compounds by reacting the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[18][19]

Experimental Protocol: General Suzuki Coupling The reaction is typically carried out by treating this compound with a boronic acid in the presence of a palladium catalyst and a base in a suitable solvent system.[20]

Heck Coupling

The Heck reaction allows for the coupling of the aryl iodide with an alkene to form a substituted alkene.[21]

Experimental Protocol: General Heck Coupling A general procedure involves heating a mixture of this compound, an alkene, a palladium catalyst, a phosphine ligand, and a base in a polar aprotic solvent.[22]

The Aromatic Ring: Site of Electrophilic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde and iodo groups are deactivating groups. The interplay of these effects will influence the regioselectivity of further substitutions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct reactive sites—the aldehyde, the hydroxyl group, and the carbon-iodine bond—can be selectively manipulated to create a diverse range of complex molecules. A thorough understanding of the reactivity of each of these sites, as detailed in this guide, is essential for harnessing the full synthetic potential of this important compound in the development of new pharmaceuticals, functional materials, and other valuable chemical entities. The experimental protocols and mechanistic insights provided herein serve as a practical resource for researchers and scientists in the field.

References

Methodological & Application

Synthesis of 5-Hydroxy-2-iodobenzaldehyde: A Detailed Guide to Regioselective Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Hydroxy-2-iodobenzaldehyde in Medicinal Chemistry

This compound is a highly valuable bifunctional building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of three distinct functional groups—a hydroxyl, an aldehyde, and an iodine atom—on a benzene ring provides a versatile scaffold for a variety of chemical transformations. The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations. The hydroxyl group can be derivatized into ethers or esters, and the iodine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These characteristics make this compound a crucial intermediate for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

This application note provides a comprehensive guide to the synthesis of this compound from the readily available starting material, 3-hydroxybenzaldehyde. We will delve into the critical aspects of regioselectivity in the electrophilic iodination of a substituted phenol, offering a detailed, field-proven protocol for the targeted synthesis of the desired isomer. Furthermore, we will present a comparative analysis of different iodination methods to underscore the importance of reagent selection in achieving the desired regiochemical outcome.

The Chemistry of Iodination: Directing Group Effects and Regioselectivity

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of 3-hydroxybenzaldehyde is a potent activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group and a meta-director.

In the case of 3-hydroxybenzaldehyde, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The position meta to the aldehyde is C5. The interplay of these directing effects dictates the regioselectivity of the iodination reaction. The powerful activating effect of the hydroxyl group predominantly governs the position of iodination. Consequently, direct iodination of 3-hydroxybenzaldehyde can potentially yield two primary mono-iodinated products: this compound and 3-hydroxy-4-iodobenzaldehyde.

Recent studies have clarified previous ambiguities in the literature, demonstrating that the choice of the iodinating agent is paramount in controlling the regioselectivity of this transformation.[1][2] This guide will focus on a reliable method for the selective synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed method that has been demonstrated to selectively yield this compound.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich100-83-4
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂)54% in diethyl etherSigma-Aldrich67969-82-8
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)98%Sigma-Aldrich15488-53-6
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium thiosulfate (Na₂S₂O₃)ACS reagent, ≥98%Sigma-Aldrich7772-98-7
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
ChloroformACS reagent, ≥99.8%Fisher Scientific67-66-3
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (8.18 mmol) of 3-hydroxybenzaldehyde in 100 mL of anhydrous dichloromethane.

  • Acid Addition: To the stirred solution at room temperature, slowly add 1.078 g (12.28 mmol) of tetrafluoroboric acid-diethyl ether complex.

  • Iodinating Agent Addition: Following the acid addition, add 3.045 g (8.18 mmol) of bis(pyridine)iodonium(I) tetrafluoroborate in one portion.

  • Reaction Monitoring: Stir the resulting solution at room temperature for 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 5 minutes, add a solution of 15 mL of 1 M hydrochloric acid in 15 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water and 25 mL of a 5% aqueous solution of sodium thiosulfate.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a brownish solid.

  • Purification: Recrystallize the crude product from chloroform to afford pure this compound as a brownish solid.

Expected Yield and Characterization
  • Yield: 443 mg (22%)

  • Melting Point: 130–132°C[1]

  • Appearance: Brownish solid

The structure of the product should be confirmed by spectroscopic methods, particularly ¹H and ¹³C NMR. The ¹H NMR spectrum of this compound is characterized by a specific coupling pattern that distinguishes it from its regioisomer, 3-hydroxy-4-iodobenzaldehyde.[2]

Comparative Analysis of Iodination Methods

To highlight the importance of the chosen protocol, it is instructive to compare it with an alternative method that yields the other primary regioisomer.

FeatureMethod 1: Selective for this compound Method 2: Selective for 3-Hydroxy-4-iodobenzaldehyde
Starting Material 3-Hydroxybenzaldehyde3-Hydroxybenzaldehyde
Iodinating Agent Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)Iodine (I₂) and Potassium Iodide (KI)
Solvent Dichloromethane33% Aqueous NH₄OH
Key Additive HBF₄·OEt₂None
Major Product This compound3-Hydroxy-4-iodobenzaldehyde
Reported Yield 22%[1]28%[1]

This comparison clearly illustrates that the use of the more sophisticated iodinating agent, bis(pyridine)iodonium(I) tetrafluoroborate, in an acidic medium directs the iodination to the C2 position, yielding the desired this compound. In contrast, using a solution of iodine and potassium iodide in a basic medium leads to the formation of 3-hydroxy-4-iodobenzaldehyde as the major product.[1]

Experimental Workflow Diagram

SynthesisWorkflow start Start: 3-Hydroxybenzaldehyde in DCM add_acid Add HBF₄·OEt₂ start->add_acid add_iodine Add IPy₂BF₄ add_acid->add_iodine react Stir at RT for 5 min add_iodine->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Na₂S₂O₃ extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Chloroform evaporate->recrystallize product Product: this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Mechanism and Rationale for Regioselectivity

The regioselective formation of this compound using bis(pyridine)iodonium(I) tetrafluoroborate can be attributed to the steric hindrance around the C4 position. While the hydroxyl group activates both the C2 and C4 positions for electrophilic attack, the C2 position is sterically less encumbered than the C4 position, which is flanked by the hydroxyl and aldehyde groups. The bulky nature of the iodinating agent, bis(pyridine)iodonium(I) tetrafluoroborate, further favors attack at the more accessible C2 position. The presence of a strong acid, HBF₄, likely protonates the aldehyde, further deactivating the ring and potentially influencing the steric and electronic environment, although the primary directing effect remains from the hydroxyl group.

Troubleshooting and Expert Insights

  • Low Yield: The reported yield for this reaction is modest. To optimize, ensure all reagents are of high purity and the dichloromethane is anhydrous. Reaction time can be carefully monitored by TLC to avoid the formation of side products.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the iodinating agent can be used, but this may lead to the formation of di-iodinated products.

  • Purification Challenges: The crude product may contain unreacted starting material and the regioisomeric byproduct. Careful recrystallization is crucial for obtaining the pure desired product. Column chromatography can be employed as an alternative purification method if recrystallization is not effective.

  • Handling of Reagents: Bis(pyridine)iodonium(I) tetrafluoroborate and tetrafluoroboric acid-diethyl ether complex are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde is a prime example of the importance of reagent selection in controlling regioselectivity in electrophilic aromatic substitution. The protocol detailed in this application note, utilizing bis(pyridine)iodonium(I) tetrafluoroborate, provides a reliable method for obtaining the desired C2-iodinated product. This versatile building block can be instrumental in the development of novel therapeutics and other complex molecular architectures. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully synthesize this valuable compound for their research and development endeavors.

References

5-Hydroxy-2-iodobenzaldehyde: A Versatile Ortho-Functionalized Platform for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-2-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is a trifunctional aromatic compound that has emerged as a powerful and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily transformable carbon-iodine bond on a stable benzene core provides a strategic platform for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the diverse applications of this compound, complete with detailed experimental protocols for key transformations. The strategic positioning of its functional groups allows for a wide array of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, nucleophilic additions, and cyclization cascades, making it an invaluable precursor for the synthesis of bioactive heterocycles, natural products, and advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 1761-62-2[1]
Molecular Formula C₇H₅IO₂[1]
Molecular Weight 248.02 g/mol [1]
Appearance Light brown to yellow solid[2]
Melting Point 98-100 °C[2]
Solubility Soluble in common organic solvents such as dichloromethane, THF, DMF, and alcohols.

Core Synthetic Applications & Protocols

The reactivity of this compound can be selectively harnessed at its three functional centers. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, the aldehyde for olefination and imine formation, and the hydroxyl group for etherification and as a directing group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a variety of powerful C-C and C-N bond-forming reactions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes which are themselves versatile synthetic intermediates.

Protocol 1: Synthesis of 5-Hydroxy-2-(phenylethynyl)benzaldehyde

This protocol is adapted from a general procedure for Sonogashira coupling of aryl iodides with terminal alkynes.[3]

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Caption: Sonogashira coupling of this compound.

The Suzuki-Miyaura coupling is a robust method for constructing C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl scaffolds present in many pharmaceuticals.

Protocol 2: Synthesis of 2-Phenyl-5-hydroxybenzaldehyde

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl iodides with boronic acids.[4][5]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) to the mixture.

  • Heat the reaction to 90 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the biaryl product.

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines.[6][7]

Protocol 3: Synthesis of 5-Hydroxy-2-(morpholin-4-yl)benzaldehyde

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl iodides.[3]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Aldehyde Transformations

The aldehyde functionality of this compound is a versatile handle for chain extension and the introduction of new functional groups.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[3][8]

Protocol 4: Synthesis of 2-Iodo-5-hydroxy-β-styrenecarboxaldehyde

This protocol is based on a general procedure for the Wittig reaction with stabilized ylides.[9]

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphoranylidene)acetaldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add (triphenylphosphoranylidene)acetaldehyde (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.

Caption: Wittig olefination of this compound.

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various classes of bioactive heterocyclic compounds, such as flavonoids and benzofurans.

Flavonoids are a large class of natural products with diverse biological activities. 6-Hydroxyflavones, for instance, have shown potential as anxiolytic agents.[10]

Protocol 5: Synthesis of 6-Hydroxyflavone

This protocol involves a multi-step synthesis starting from a chalcone intermediate, which can be conceptually derived from precursors related to this compound. A more direct route would involve a Suzuki coupling followed by cyclization. This protocol outlines a common method for flavone synthesis.[6][11]

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

  • Dissolve 2',5'-dihydroxyacetophenone (10 mmol) in ethanol.

  • Cool the solution in an ice bath and slowly add an ethanolic solution of potassium hydroxide.

  • Add benzaldehyde (10 mmol) dropwise while maintaining a low temperature.

  • Stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the 2'-hydroxy-5'-hydroxychalcone.

Step 2: Oxidative Cyclization to Flavone

  • Dissolve the chalcone from Step 1 in DMSO.

  • Add a catalytic amount of iodine.

  • Heat the mixture and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude 6-hydroxyflavone.

  • Purify by recrystallization or column chromatography.

The benzofuran scaffold is present in many natural products and pharmaceuticals. This compound can serve as a precursor to 2-aryl-5-hydroxybenzofurans through a Sonogashira coupling followed by an intramolecular cyclization.

Protocol 6: Synthesis of 2-Aryl-5-hydroxybenzofurans

This protocol outlines a general strategy for the synthesis of 2-arylbenzofurans.[12]

Step 1: Sonogashira Coupling

  • Perform a Sonogashira coupling between this compound and a terminal alkyne as described in Protocol 1. The resulting 2-alkynyl-5-hydroxybenzaldehyde is the key intermediate.

Step 2: Intramolecular Cyclization

  • The cyclization of the 2-alkynyl-5-hydroxybenzaldehyde intermediate can be achieved under various conditions, often catalyzed by a base or a transition metal.

  • A common method involves heating the intermediate in a high-boiling solvent such as DMF in the presence of a base like potassium carbonate.

  • The reaction progress is monitored by TLC.

  • After completion, an aqueous workup followed by extraction and purification by column chromatography yields the desired 2-substituted 5-hydroxybenzofuran.

Caption: General workflow for 2-Aryl-5-hydroxybenzofuran synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of complex molecules. The protocols detailed in this application note serve as a practical guide for synthetic chemists to harness the full potential of this reagent in their research and development endeavors, particularly in the fields of medicinal chemistry and materials science. The strategic application of modern synthetic methodologies to this readily available starting material opens up new avenues for the efficient construction of novel chemical entities with significant biological or material properties.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, poly-olefins, and styrenes, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's mild conditions and the low toxicity of its boron-based reagents contribute to its widespread adoption over other cross-coupling methods.[1]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction with a specific focus on the use of 5-Hydroxy-2-iodobenzaldehyde as a substrate. This particular molecule presents a unique set of challenges and opportunities due to the presence of both an electron-withdrawing aldehyde group and a potentially reactive hydroxyl group. Understanding the interplay of these functionalities is key to achieving high-yield and selective coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[1][4][5] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[6] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[7]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Phenylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Condenser
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Standard laboratory glasswareFor workup and purification.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[11]

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).[11]

    • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[12] The use of a mixed solvent system helps to dissolve both the organic reactants and the inorganic base.[11]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, typically ranging from 2 to 24 hours.[11]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.[2][11]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the purified biaryl product.[11][13]

Workflow for the Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations for Optimizing the Reaction

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.

Choice of Palladium Catalyst and Ligand

A wide variety of palladium catalysts are available for Suzuki couplings.[4] While Pd(PPh₃)₄ is a classic and often effective choice, other catalyst systems, particularly those with bulky, electron-rich phosphine ligands, can offer enhanced reactivity and stability, especially for challenging substrates.[5][6][14] The ligand plays a crucial role in stabilizing the palladium center, preventing the formation of palladium black, and modulating the catalyst's electronic and steric properties.

The Pivotal Role of the Base

The base is essential for the transmetalation step.[10][11] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][12] The choice of base can significantly impact the reaction rate and yield. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[9][10]

Solvent System Selection

The solvent system must be chosen to solubilize both the organic substrates and the inorganic base.[11] A variety of organic solvents can be used, often in combination with water.[12] Common choices include ethers like dioxane and THF, and aromatic hydrocarbons like toluene. The presence of water is often beneficial as it can aid in dissolving the base and activating the boronic acid.

Reaction Temperature and Time

The reaction temperature is a critical parameter that can be optimized to improve the reaction rate and yield. While many Suzuki couplings proceed efficiently at elevated temperatures (e.g., 80-100 °C), some highly active catalyst systems can facilitate the reaction at room temperature.[5][14] The reaction time should be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Summary of Reaction Parameters for Optimization
ParameterTypical Range/OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) species.
Ligand PPh₃, Buchwald ligands (e.g., SPhos)Stabilizes the catalyst and modulates reactivity.
Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable for cost and sustainability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Base Equivalents 2.0 - 3.0Ensures complete activation of the boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OSolubilizes reactants and facilitates the reaction.
Temperature Room Temperature - 110 °CInfluences reaction rate and catalyst stability.
Reaction Time 2 - 24 hoursMonitored for optimal conversion.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully optimizing the reaction parameters—including the choice of catalyst, ligand, base, and solvent—researchers can achieve high yields and selectivity. The protocol and considerations provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of 5-Hydroxy-2-iodobenzaldehyde

This compound is a valuable trifunctional building block in medicinal chemistry and drug development.[1][2] Its aromatic scaffold, adorned with an iodide, a hydroxyl group, and an aldehyde, offers multiple points for diversification, enabling the synthesis of complex molecular architectures. The ortho-iodo-phenol motif is a precursor to various heterocyclic compounds, while the aldehyde functionality allows for further modifications such as reductive amination or olefination. Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective functionalization of the C-I bond in this substrate, allowing for the introduction of a wide array of substituents.[3][4][5]

However, the inherent functionalities of this compound present unique challenges in cross-coupling reactions. The acidic phenolic proton can interfere with basic reagents, and the nucleophilic phenoxide can potentially coordinate to the palladium center, influencing its catalytic activity. The aldehyde group, while generally robust, can be sensitive to certain reaction conditions, particularly strong bases and high temperatures. This application note provides a comprehensive guide for researchers on navigating these challenges, offering detailed protocols and mechanistic insights for successful palladium-catalyzed cross-coupling reactions with this versatile substrate.

Strategic Considerations for Cross-Coupling with a Multifunctional Substrate

The successful functionalization of this compound hinges on the judicious selection of reaction parameters to ensure chemoselectivity and high yields. The primary considerations are the choice of catalyst, ligand, base, and solvent, all of which must be compatible with the sensitive hydroxyl and aldehyde groups.

The Critical Role of the Base

The choice of base is paramount. Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), commonly employed in Suzuki and other cross-coupling reactions, can deprotonate the phenolic hydroxyl group.[2] While this may be inconsequential or even beneficial in some cases, it can also lead to catalyst inhibition or undesired side reactions. Therefore, milder bases such as sodium bicarbonate (NaHCO₃) or potassium phosphate (K₃PO₄) are often preferred for phenolic substrates.[1][5] Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are also viable options, particularly in Sonogashira and Heck couplings.

Ligand Selection: Tailoring Reactivity and Selectivity

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the electron-rich and potentially coordinating this compound, bulky and electron-rich phosphine ligands are generally recommended.[1][3] These ligands promote the oxidative addition of the aryl iodide and facilitate the reductive elimination step, leading to higher reaction rates and yields. For specific applications, specialized ligands may be required to achieve the desired selectivity and efficiency.

To Protect or Not to Protect: A Key Strategic Decision

In cases where the hydroxyl or aldehyde groups interfere with the desired cross-coupling reaction, a protecting group strategy may be necessary. The hydroxyl group can be protected as a methyl ether, a benzyl ether, or a silyl ether, while the aldehyde can be masked as an acetal.[6][7][8] This approach adds synthetic steps but can significantly improve the outcome of the coupling reaction by preventing side reactions and catalyst deactivation. The choice of protecting group should be guided by its stability to the coupling conditions and the ease of its subsequent removal.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron reagents.[9][10] For this compound, the key is to select conditions that are mild enough to preserve the integrity of the hydroxyl and aldehyde functionalities.

Proposed Protocol for Suzuki-Miyaura Coupling
  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (4 mol%) or XPhos (4 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv.) or NaHCO₃ (3.0 equiv.)

  • Solvent: Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)

  • Temperature: 80-100 °C

  • Reaction Time: 12-24 hours

Rationale for Component Selection:

  • Catalyst and Ligand: A Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos system is recommended. The bulky and electron-rich biaryl phosphine ligands are highly effective for coupling electron-rich aryl halides and can help to prevent catalyst deactivation.[4]

  • Base: Anhydrous K₃PO₄ is a good first choice as it is effective in promoting transmetalation without being overly harsh.[2][5] NaHCO₃ offers a milder alternative if side reactions are observed.

  • Solvent: A biphasic solvent system like toluene/water or dioxane/water is commonly used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I ArPd(II)(I)L2 ArPd(II)(I)L2 Oxidative Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Ar'B(OH)2 / Base ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive Elimination Product Ar-Ar' Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of many natural products and functional materials.[11][12] The presence of the aldehyde in this compound is generally well-tolerated under Sonogashira conditions.[13]

Proposed Protocol for Sonogashira Coupling
  • Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper Co-catalyst: CuI (1-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv.)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

  • Reaction Time: 2-12 hours

Rationale for Component Selection:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for the coupling of aryl iodides.[14]

  • Base: An amine base such as TEA or DIPA is crucial for the deprotonation of the terminal alkyne and to neutralize the HI generated during the reaction.

  • Solvent: Anhydrous THF or DMF are common solvents for Sonogashira couplings.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I ArPd(II)(I)L2 ArPd(II)(I)L2 Oxidative Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Cu-C≡CR ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive Elimination Product Ar-C≡CR Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration Cu(I) Cu(I) Alkyne R-C≡C-H Cu-Acetylide Cu-C≡CR Alkyne->Cu-Acetylide Cu(I), Base Cu-Acetylide->Transmetalation Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives.[15][16] The choice of base is particularly critical in this reaction when dealing with a substrate bearing an aldehyde, as strong bases like sodium tert-butoxide (NaOtBu) can promote undesired side reactions.

Proposed Protocol for Buchwald-Hartwig Amination
  • Reactants: this compound (1.0 equiv.), Amine (1.2-1.5 equiv.)

  • Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Xantphos (2-4 mol%) or BINAP (2-4 mol%)

  • Base: Cs₂CO₃ (1.5-2.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.)

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 90-110 °C

  • Reaction Time: 12-24 hours

Rationale for Component Selection:

  • Catalyst and Ligand: A Pd₂(dba)₃ catalyst precursor paired with a bidentate phosphine ligand like Xantphos or BINAP is a reliable system for the amination of aryl iodides.[15] These ligands promote the formation of the active monoligated palladium species.

  • Base: A moderately strong inorganic base like Cs₂CO₃ or K₃PO₄ is recommended to avoid potential side reactions with the aldehyde functionality that can occur with stronger bases like NaOtBu.[16]

  • Solvent: Anhydrous toluene or 1,4-dioxane are suitable solvents for this transformation.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I ArPd(II)(I)L ArPd(II)(I)L Oxidative Addition->ArPd(II)(I)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation ArPd(II)(I)L->Amine Coordination & Deprotonation R2NH / Base ArPd(II)(NR2)L ArPd(II)(NR2)L Amine Coordination & Deprotonation->ArPd(II)(NR2)L Reductive Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive Elimination Product Ar-NR2 Reductive Elimination->Product Product->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Summary and Comparison

Reaction TypeRecommended CatalystRecommended LigandRecommended BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or NaHCO₃Toluene/H₂O or Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂PPh₃ (in catalyst)TEA or DIPATHF or DMFRT - 60
Buchwald-Hartwig Pd₂(dba)₃Xantphos or BINAPCs₂CO₃ or K₃PO₄Toluene or Dioxane90-110

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful platform for the synthesis of a diverse range of functionalized aromatic compounds. While the presence of multiple reactive functional groups presents challenges, careful selection of the catalyst, ligand, and especially the base can lead to successful and high-yielding transformations. The protocols outlined in this application note serve as a robust starting point for researchers. Further optimization may be required for specific substrates and coupling partners. The strategic use of protecting groups should also be considered as a viable approach to circumvent potential reactivity issues. The continued development of more active and selective palladium catalysts will undoubtedly further expand the synthetic utility of this valuable building block in the years to come.

References

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Hydroxy-2-iodobenzaldehyde

This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates three distinct and strategically positioned functional groups: a nucleophilic hydroxyl group, an aldehyde amenable to a wide range of transformations, and an aryl iodide that serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This unique arrangement allows for the convergent and efficient construction of diverse heterocyclic scaffolds, which are foundational cores in numerous pharmaceuticals and biologically active molecules.[3][4]

This guide provides detailed application notes and step-by-step protocols for leveraging this versatile precursor to synthesize key heterocyclic systems, including benzofurans and indoles. The methodologies discussed are grounded in modern synthetic strategies, emphasizing causality, efficiency, and reproducibility.

Visualization: Synthetic Utility Overview

The following diagram illustrates the primary synthetic pathways branching from this compound, which will be detailed in this guide.

G A This compound B Sonogashira Coupling + Intramolecular Cyclization A->B 1. Pd/Cu cat., Alkyne, Base 2. Cyclization C Buchwald-Hartwig Amination + Cyclization Strategy A->C 1. Pd cat., Amine, Base 2. Further steps F Suzuki Coupling A->F Pd cat., Boronic Acid, Base D Benzofuran Derivatives B->D E Indole Derivatives C->E G 5-Hydroxy-2-arylbenzaldehydes F->G

Caption: Key synthetic routes from this compound.

Application Note 1: One-Pot Synthesis of Substituted Benzofurans

The synthesis of benzofurans from ortho-iodophenols and terminal alkynes is a powerful and convergent strategy. The Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (hydroalkoxylation), provides direct access to the benzofuran core.[5][6] This process can often be performed in a one-pot fashion, enhancing operational simplicity and overall yield. The reaction is catalyzed by a dual system, typically involving palladium for the C-C bond formation and copper as a co-catalyst.[7][8][9]

Core Mechanism: The Domino Sonogashira Coupling and Cyclization

The reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle (Sonogashira Coupling): An active Pd(0) species undergoes oxidative addition into the C-I bond of this compound. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, base, and a Cu(I) salt. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst.[9]

  • Intramolecular Hydroalkoxylation: The in situ-generated 2-alkynylphenol undergoes a 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne. This step can be promoted by the copper catalyst or palladium itself, leading to the formation of the furan ring.

Visualization: Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(I)L2 pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(C≡CR)L2 pd_complex1->pd_complex2 Transmetalation (from Cu-C≡CR) pd_complex2->pd0 Reductive Elimination product 2-Alkynylphenol pd_complex2->product cyclization Intramolecular Cyclization (5-exo-dig) product->cyclization cu1 Cu(I) cu_acetylide Cu(I)-C≡CR cu_acetylide->cu1 To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Base benzofuran Benzofuran Product cyclization->benzofuran

Caption: Simplified catalytic cycles for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-formylbenzofuran

This protocol details the synthesis of a representative benzofuran derivative using phenylacetylene.

Materials:

  • This compound (1.0 equiv, 248 mg, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 122 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 equiv, 21 mg, 0.08 mmol)

  • Copper(I) iodide (CuI, 0.04 equiv, 7.6 mg, 0.04 mmol)

  • Triethylamine (Et₃N, 3.0 equiv, 303 mg, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine via syringe.

  • Add phenylacetylene via syringe and stir the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-formylbenzofuran.

Data Summary: Benzofuran Synthesis
EntryAlkyne SubstrateCatalyst SystemBaseTemp (°C)Yield (%)
1PhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃N80~85
21-HexynePdCl₂(PPh₃)₂/CuIPiperidine60~82
3TrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIEt₃N80~90
43-Butyn-1-olPdCl₂(PPh₃)₂/CuIEt₃N70~78

Yields are representative and may vary based on reaction scale and purity of reagents.

Application Note 2: Multi-Step Synthesis of Substituted Indoles

Constructing an indole scaffold from this compound requires a multi-step approach, as a nitrogen atom must be introduced to form the pyrrole ring. A robust strategy involves an initial Buchwald-Hartwig amination to form a C-N bond, followed by subsequent steps to construct the five-membered ring.[10][11]

Synthetic Strategy: Amination Followed by Cyclization
  • Protection of Phenol: The acidic phenolic proton can interfere with the basic conditions of the Buchwald-Hartwig reaction. Therefore, an initial protection step (e.g., as a methyl or benzyl ether) is advisable.

  • Buchwald-Hartwig Amination: The aryl iodide is coupled with a primary amine or an ammonia equivalent (e.g., benzophenone imine) using a palladium catalyst and a suitable phosphine ligand.[12][13] This reaction is highly efficient for forming C(sp²)-N bonds.[10]

  • Ring Construction: The resulting ortho-amino-benzaldehyde derivative can be converted to an indole through various methods. A common approach is the Madelung or a related intramolecular cyclization, often requiring a strong base to deprotonate the position alpha to the aldehyde and the N-H group, facilitating ring closure. Modern variations often involve further palladium-catalyzed steps.[14]

Visualization: Indole Synthesis Workflow

G A This compound B Step 1: Protection (e.g., MeI, K₂CO₃) A->B C 5-Methoxy-2-iodobenzaldehyde B->C D Step 2: Buchwald-Hartwig Amination (Pd cat., Ligand, Base, R-NH₂) C->D E 2-Amino-5-methoxybenzaldehyde Derivative D->E F Step 3: Cyclization (e.g., Wittig + Reductive Cyclization) E->F G Substituted 5-Methoxyindole F->G H Step 4: Deprotection (e.g., BBr₃) G->H I Substituted 5-Hydroxyindole H->I

Caption: Multi-step workflow for the synthesis of 5-hydroxyindoles.

Experimental Protocol: Synthesis of 5-Hydroxyindole-7-carbaldehyde Core

This protocol outlines the key amination step using benzophenone imine as an ammonia surrogate.

Step 2a: Buchwald-Hartwig Amination

Materials:

  • 5-Methoxy-2-iodobenzaldehyde (prepared from the starting material; 1.0 equiv, 264 mg, 1.0 mmol)

  • Benzophenone imine (1.1 equiv, 199 mg, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv, 9.2 mg, 0.01 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv, 14.3 mg, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg, 1.4 mmol)

  • Anhydrous Toluene, 5 mL

Procedure:

  • In a glovebox, add 5-methoxy-2-iodobenzaldehyde, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by benzophenone imine under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate. The crude product is the imine adduct, which is typically hydrolyzed without further purification.

Step 2b: Imine Hydrolysis

  • Dissolve the crude residue from Step 2a in tetrahydrofuran (THF, 10 mL).

  • Add 2M aqueous HCl (5 mL) and stir vigorously at room temperature for 2 hours.

  • Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 2-amino-5-methoxybenzaldehyde. This intermediate can then be carried forward to construct the indole ring via established methods (e.g., reaction with a Wittig reagent followed by reductive cyclization).[14]

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-2-iodobenzaldehyde in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Hydroxy-2-iodobenzaldehyde as a Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. This compound is a highly versatile building block, possessing three key functional groups that can be selectively manipulated to generate a diverse library of bioactive molecules. The phenolic hydroxyl group, the reactive aldehyde, and the carbon-iodine bond each provide a distinct handle for chemical modification, opening avenues to a wide array of molecular architectures.

The presence of the iodine atom at the 2-position is particularly advantageous, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are foundational in modern organic synthesis for their efficiency and broad functional group tolerance.[1][2] The hydroxyl group at the 5-position can influence the electronic properties of the aromatic ring and provides a site for further derivatization, such as etherification, to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. The aldehyde functionality is a gateway to a multitude of classical organic transformations, including the synthesis of chalcones, stilbenes, Schiff bases, and other heterocyclic systems known for their diverse biological activities.[3][4][5]

This guide provides a comprehensive overview of the derivatization strategies for this compound, with detailed protocols for key synthetic transformations and insights into the potential biological applications of the resulting compounds.

Core Synthetic Strategies and Methodologies

The derivatization of this compound can be broadly categorized into three main approaches based on the reactive site: reactions at the iodo group, reactions involving the aldehyde, and modifications of the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions at the 2-Iodo Position

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Underlying Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the final product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[6]

Sonogashira_Mechanism

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuITriethylamineTHF50-7075-95[7]
Pd(PPh₃)₄ / CuIDiisopropylamineDMFRoom Temp - 6080-98[6]

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester.[8]

Underlying Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Workflow

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.06 mmol).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), and a solvent system (e.g., toluene/water 4:1, 5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate).

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10085-95[9]
Pd(PPh₃)₄Na₂CO₃DME/H₂O8080-92[1]
Derivatization of the Aldehyde Group: Synthesis of Chalcones

The aldehyde functionality of this compound is a prime site for derivatization, particularly for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.[4][5] They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[5]

Underlying Principle: The reaction involves the base-catalyzed enolization of an acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Dissolve this compound (1.0 mmol) and an appropriate acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%, 2.0 mmol) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, during which a precipitate usually forms.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Bioactive Potential of this compound Derivatives

Derivatives of this compound are anticipated to exhibit a wide range of biological activities, drawing from the known pharmacological profiles of related chemical classes.

Anticancer Activity

Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[10][11] The introduction of different aryl groups at the 2-position of the this compound scaffold via Suzuki coupling could lead to novel compounds with enhanced cytotoxicity against various cancer cell lines. Similarly, Sonogashira coupling can introduce alkynyl moieties that may interact with biological targets.

Antimicrobial and Antifungal Activity

Benzaldehyde derivatives and their condensation products, such as hydrazones and semicarbazones, have been reported to possess significant antibacterial and antifungal properties.[12][13] The derivatization of the aldehyde group of this compound can lead to novel antimicrobial agents. The hydroxyl and iodo substituents can further modulate this activity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 5-hydroxy group in the parent molecule imparts inherent antioxidant potential. Derivatization can modulate this activity, and the antioxidant capacity of novel derivatives can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

Enzyme Inhibition

The structural features of this compound derivatives make them promising candidates as enzyme inhibitors. For instance, benzaldehyde derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[6] The diverse functionalities that can be introduced onto the scaffold allow for the rational design of inhibitors for various enzymatic targets.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive compounds. Its three distinct functional groups offer a platform for selective and diverse chemical modifications. The palladium-catalyzed cross-coupling reactions at the 2-iodo position, combined with the rich chemistry of the aldehyde and hydroxyl groups, provide medicinal chemists with a powerful toolkit for generating novel molecular entities. The exploration of the biological activities of these derivatives holds significant promise for the discovery of new therapeutic agents in areas such as oncology, infectious diseases, and conditions related to oxidative stress. The protocols and strategies outlined in this guide serve as a foundational resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.

References

Application Notes and Protocols for Schiff Base Formation with 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Hydroxy-2-iodobenzaldehyde in Schiff Base Synthesis

Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Formed through the condensation of primary amines with carbonyl compounds, their structural versatility and ease of synthesis have established them as "privileged ligands" in coordination chemistry and scaffolds of significant interest in medicinal and materials science.[1][3][4]

This guide focuses on a particularly strategic starting material: This compound . This molecule is not a simple aldehyde; its functionality is deliberately complex, offering a unique combination of electronic and steric features that can be exploited for advanced molecular design:

  • The Aldehyde Group: The primary reactive site for condensation with primary amines to form the defining imine bond.

  • The Hydroxyl (-OH) Group: Located meta to the aldehyde, this electron-donating group influences the aromatic system's electronics and provides a crucial secondary site for metal chelation or hydrogen bonding interactions, which can stabilize the final structure.[1][5]

  • The Iodo (-I) Group: Positioned ortho to the aldehyde, this bulky, electron-withdrawing halogen significantly impacts the molecule's reactivity. Its inductive effect increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Furthermore, the iodine atom can serve as a handle for subsequent cross-coupling reactions and its presence often enhances the biological activity of the final compound.[6]

The resulting Schiff bases are not merely synthetic curiosities; they are high-value intermediates for developing novel therapeutic agents, sophisticated catalysts, and advanced materials.[3][6] This document provides a detailed exploration of the underlying chemistry and furnishes robust protocols for their synthesis and characterization.

Pillar 1: Mechanistic Insights and Reaction Control

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[7][8]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration A Aldehyde (C=O) C Carbinolamine Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH₂) B->C D Protonated Carbinolamine C->D H⁺ Catalyst E Imine/Schiff Base (C=N) D->E Elimination H2O Water (H₂O) D->H2O E->C Hydrolysis (Reversible)

Caption: General mechanism of acid-catalyzed Schiff base formation.

Causality Behind Experimental Choices

1. The Critical Role of pH: The reaction rate is exquisitely sensitive to pH. A carefully controlled, weakly acidic environment (typically pH 4-6) is paramount.[9]

  • Why not highly acidic (pH < 4)? In strongly acidic conditions, the primary amine (the nucleophile) becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the initial attack on the carbonyl carbon.

  • Why not neutral or basic (pH > 7)? While the amine is a potent nucleophile, the dehydration step requires the hydroxyl group of the carbinolamine to be protonated to form a good leaving group (-OH₂⁺). Without sufficient acid catalysis, this step becomes the rate-limiting bottleneck.[9] A few drops of glacial acetic acid are often sufficient to achieve the optimal pH balance.[10]

2. Solvent Selection: The choice of solvent is critical for ensuring the reactants are fully solvated and for facilitating the removal of the water byproduct to drive the equilibrium towards the product.

  • Protic Solvents (Ethanol, Methanol): These are the most common choices. They effectively dissolve the aldehyde and many primary amines. Refluxing in these solvents provides the necessary thermal energy and helps carry away the water formed during the reaction.[2]

  • Aprotic Solvents with Dehydrating Agents: For particularly sensitive reactions or to maximize yield, an aprotic solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove water.

3. Catalysis: While the reaction can proceed without a catalyst, it is often slow.

  • Acid Catalysts: Glacial acetic acid is a standard choice as it is effective and easy to handle.[11]

  • Lewis Acid Catalysts: For more challenging substrates, Lewis acids like Erbium (III) triflate have been shown to be effective, even at room temperature.[12]

Pillar 2: Self-Validating Experimental Protocols

These protocols are designed to be robust and reproducible. The success of each step is validated by observable changes and confirmed by the characterization data outlined in the next section.

Protocol 1: Standard Synthesis via Conventional Reflux

This method is the workhorse for Schiff base synthesis and is suitable for a wide range of primary amines.

A. Materials and Reagents:

  • This compound

  • Primary Amine (e.g., Aniline, Benzylamine, Ethylenediamine)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

B. Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq for monoamines, 0.5 eq for diamines like ethylenediamine) in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. A color change or slight increase in turbidity may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[10]

  • Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The resulting Schiff base is typically a crystalline solid, often yellow or orange.[10]

Workflow Visualization

G A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution (Dropwise) A->B C 3. Add Acetic Acid (Catalyst) B->C D 4. Heat to Reflux (2-6 hours) C->D E 5. Cool to RT, then Ice Bath D->E F 6. Filter Product (Vacuum Filtration) E->F G 7. Wash with Cold Ethanol F->G H 8. Dry in Vacuum Oven G->H I Characterize Product (FT-IR, NMR, MS) H->I

Caption: Standard experimental workflow for Schiff base synthesis.

Pillar 3: Data Interpretation and Structural Validation

Trustworthiness in synthesis comes from rigorous characterization. The formation of the imine bond from this compound results in a distinct spectroscopic signature.

Summary of Reaction Parameters and Expected Observations
ParameterDescriptionTypical Values/Observations
Reactants Aldehyde: 5-Hydroxy-2-iodobenzaldehydeAmine: Aliphatic or Aromatic Primary Amine-
Molar Ratio Aldehyde:Amine1:1 for monoamines, 2:1 for diamines
Solvent Anhydrous alcoholEthanol or Methanol
Catalyst Acid catalystGlacial Acetic Acid (2-3 drops)
Temperature Reflux temperature of the solvent~80°C (Ethanol)
Reaction Time Duration required for completion2 - 6 hours
Product AppearanceCrystalline solid (Yellow, Orange, or Brown)[10]
Yield Percentage of theoretical yieldTypically >80%
Key Spectroscopic Data for Characterization
  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This is the first and quickest method to confirm reaction success.

    • Disappearance of Bands: Look for the disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

    • Appearance of Key Band: The hallmark of success is the appearance of a sharp, strong C=N (imine) stretching band, typically in the range of 1600-1630 cm⁻¹ .[10][13] The O-H stretch from the phenolic group will remain as a broad band around 3200-3400 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides definitive structural proof.

    • Disappearance of Aldehyde Proton: The highly characteristic singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm will be absent in the product spectrum.

    • Appearance of Imine Proton: A new singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm , corresponding to the azomethine proton (-CH=N-).[11]

    • Phenolic Proton: The phenolic -OH proton will be present, often as a broad singlet.

    • Aromatic and aliphatic protons from the rest of the molecule will be observed in their expected regions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • The signal for the aldehyde carbonyl carbon (around δ 190 ppm) will disappear.

    • A new signal for the imine carbon (-C H=N-) will appear in the range of δ 150-165 ppm .[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The spectrum should show a clear molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the target Schiff base.[15]

Applications in Research and Drug Development

Schiff bases derived from this compound are valuable platforms for further discovery.

  • Coordination Chemistry: The imine nitrogen and the phenolic oxygen form a classic bidentate chelation site (an O, N donor set), capable of forming stable complexes with a wide variety of transition metal ions.[4][6] These metal complexes are investigated for their catalytic activity and enhanced biological properties.[6][16]

  • Antimicrobial and Anticancer Agents: Schiff bases and their metal complexes are widely explored for their biological activities.[3][17] The presence of a halogen like iodine, combined with the phenolic hydroxyl group, often enhances lipophilicity and the ability to interact with biological targets, leading to potent antimicrobial and cytotoxic effects.[6][18]

  • Fluorescent Probes: The extended conjugated system in these aromatic Schiff bases can give rise to fluorescence.[3] This property can be exploited to design chemosensors for detecting specific metal ions.[19]

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize and validate Schiff bases from this compound, unlocking their potential for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Hydroxy-2-iodobenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxy-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully purifying this compound using column chromatography. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.

Foundational Principles: Understanding the Compound and System

Successful purification begins with a solid understanding of the target molecule and the chromatographic system. This compound is a moderately polar aromatic compound, a key intermediate in various synthetic pathways. Its purification is often complicated by impurities from synthesis, such as starting materials, over-iodinated byproducts, and residual iodine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50765-11-2[1]
Molecular Formula C₇H₅IO₂[1]
Molecular Weight 248.02 g/mol [1][2]
Appearance Typically a solidN/A
Key Functional Groups Phenolic hydroxyl (-OH), Aldehyde (-CHO), Aryl iodide (Ar-I)N/A

The purification strategy hinges on the differential interaction of the target compound and its impurities with the stationary and mobile phases.

  • Stationary Phase: Silica Gel (SiO₂) : For compounds like this compound, silica gel is the standard stationary phase. It is a highly polar adsorbent.[3] Its surface is covered with silanol groups (Si-OH), which are slightly acidic.[3] This acidity is a critical factor, as it can strongly retain basic compounds and, in some cases, may contribute to the degradation of sensitive molecules.[3][4]

  • Mobile Phase (Eluent) Selection : The choice of eluent is the most critical parameter you will control.[5] The goal is to find a solvent system where the target compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.25 to 0.35 .[5] This Rf value ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities, without taking excessively long to elute.[5]

    • Common Eluents : For moderately polar compounds, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) are standard.[6] A hexane/ethyl acetate system is often a cost-effective and efficient choice.[5][7]

Standard Purification Protocol

This protocol serves as a baseline methodology. Always perform a preliminary TLC analysis to determine the optimal eluent composition before proceeding with the column.

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Determine Eluent, e.g., 20% EtOAc/Hexane) Slurry 2. Prepare Silica Slurry (Silica in starting eluent) TLC->Slurry Pack 3. Pack Column (Pour slurry, let settle, add sand) Slurry->Pack Dissolve 4. Dissolve Crude Sample (Minimal solvent) Load 5. Load Sample (Pipette onto sand layer) Dissolve->Load Adsorb 6. Adsorb Sample (Drain solvent to top of sand) Load->Adsorb Fill 7. Fill Column with Eluent Elute 8. Elute with Pressure (Maintain constant flow) Fill->Elute Collect 9. Collect Fractions Elute->Collect Monitor 10. Monitor Fractions by TLC Combine 11. Combine Pure Fractions Monitor->Combine Evaporate 12. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Methodology
  • Column Selection & Preparation :

    • Choose a column size appropriate for your sample amount. A general guideline is to use a 30:1 to 100:1 weight ratio of silica gel to crude product, depending on separation difficulty.[8]

    • Securely plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (~1 cm) of sand.[8][9]

    • Prepare a slurry by mixing the required amount of silica gel with your starting, low-polarity eluent in a beaker.[8][10]

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[3][8] Allow the silica to settle into a uniform bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8][11]

    • Drain the excess eluent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry from this point forward. [11]

  • Sample Loading :

    • Wet Loading : Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane is a common choice, or the eluent itself).[8][12] Carefully pipette this solution evenly onto the top sand layer.[13]

    • Dry Loading (Recommended for difficult separations or poor solubility) : Dissolve the crude product in a volatile solvent. Add silica gel (approx. 3-5 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder.[8][13] Carefully add this powder to the top of the prepared column.[13]

  • Elution and Fraction Collection :

    • Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a solvent head drop of 5-7 cm per minute is a good target for flash chromatography).[9]

    • Collect the eluting solvent in appropriately sized fractions (e.g., test tubes or vials). The fraction size should typically be about 80-100% of the silica gel volume.[9]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis :

    • Systematically spot the collected fractions on TLC plates to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the purification process.

Q1: My product is eluting with impurities (Poor Separation). What went wrong?

A1: This is the most common issue and almost always relates to your choice of eluent.

  • Causality : If your product and an impurity elute together, your solvent system is likely too polar. A high-polarity eluent moves all compounds down the column too quickly, preventing differential interaction with the silica gel. An Rf value that is too high (>0.4) on your initial TLC is a strong predictor of this problem.[5]

  • Solution : Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. The goal is to bring the Rf of your target compound into the 0.25-0.35 range.[5] This increases the compound's retention on the column, allowing slower-moving impurities to be left behind and faster-moving impurities to elute first. Using a shallow gradient (a slow, gradual increase in polarity) can significantly improve the separation of compounds with similar Rf values.

G Start Poor Separation Observed CheckTLC Check Initial TLC R(f) of Product Start->CheckTLC HighRf Is R(f) > 0.4? CheckTLC->HighRf Optimize Decrease Eluent Polarity (e.g., more hexane) HighRf->Optimize Yes SimilarRf Are Impurity and Product R(f) Values Very Close? HighRf->SimilarRf No ReRun Re-run TLC to Target R(f) = 0.25 - 0.35 Optimize->ReRun LowRf Is R(f) < 0.2? IncreasePolarity Increase Eluent Polarity (e.g., more EtOAc) LowRf->IncreasePolarity Yes IncreasePolarity->ReRun SimilarRf->LowRf No Gradient Use a Shallow Gradient Elution on the Column SimilarRf->Gradient Yes SolventSystem Change Solvent System (e.g., DCM/MeOH) for different selectivity Gradient->SolventSystem If still fails

Caption: Troubleshooting workflow for poor separation.

Q2: I've collected many fractions, but I can't find my product. Where is it?

A2: There are a few likely possibilities:

  • Possibility A: Eluent is too non-polar. Your compound is strongly adsorbed to the top of the column and has not moved.

    • Solution : Start increasing the polarity of your eluent. If you started with 10% ethyl acetate/hexane, try switching to 20%, then 30%, and so on, while continuing to collect fractions.

  • Possibility B: The compound degraded on the column. Aldehydes can be sensitive to the acidic nature of silica gel and may undergo oxidation or other reactions.[4][14] Iodinated aromatics can also be unstable.[15][16]

    • Solution : Test for stability by dissolving a small amount of crude product, spotting it on a TLC plate, and letting it sit for an hour before eluting. If a new spot appears or the original spot diminishes, degradation is likely.[4] To mitigate this, you can use deactivated silica (by adding ~1% triethylamine to your eluent) or switch to a less acidic stationary phase like alumina.[3][4]

  • Possibility C: The product eluted in the first few fractions. If the initial eluent was too polar, the compound may have moved with the solvent front.

    • Solution : Always check the very first fractions you collect by TLC, even if you don't expect your product yet.[4]

Q3: My purified product has a persistent brown or pink color. How do I remove it?

A3: This color is almost certainly due to trace amounts of elemental iodine (I₂) from the iodination reaction.

  • Causality : Iodine has a low polarity and can co-elute with your product. While chromatography can remove some of it, a chemical quench is far more effective.

  • Solution : Before performing the column, perform a liquid-liquid extraction workup. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a fresh aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[17][18] The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer. Wash until the organic layer is colorless.[18]

Q4: I recovered my product, but the yield is very low.

A4: Low yield often points to product being lost on the column.

  • Causality A: Sample Band Broadening. If you loaded your sample dissolved in too much solvent, or a solvent that is much more polar than the eluent, it will spread into a wide band.[12] This leads to broad, trailing fractions and poor separation, making it difficult to isolate pure product.

    • Solution : Always use the minimum volume of solvent to dissolve your sample for loading.[13] If solubility is an issue, consider dry loading, which ensures the tightest possible sample band.[8][13]

  • Causality B: Irreversible Adsorption/Degradation. As mentioned in Q2, your compound might be sticking permanently to the silica or degrading.

    • Solution : Refer to the solutions for Q2, Possibility B. Test stability and consider using a deactivated or alternative stationary phase.[4]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting solvent system for TLC analysis of this compound?

    • A: Begin with a mixture of hexanes and ethyl acetate. Good test systems to try are 10%, 20%, and 30% ethyl acetate in hexanes. This will quickly give you an idea of the polarity needed to achieve the target Rf of 0.25-0.35.[5][6][19]

  • Q: Can I use dichloromethane/methanol instead of hexane/ethyl acetate?

    • A: Yes. A dichloromethane/methanol system is much more polar and is typically used for more polar compounds.[6] For this compound, a hexane/ethyl acetate system is usually sufficient and preferable because the solvents are easier to remove. However, if you cannot achieve good separation with hexane/EtOAc, switching solvent systems can alter the selectivity and may resolve overlapping spots. Be cautious with methanol, as using more than 10% in your eluent can start to dissolve the silica gel.[6]

  • Q: My column packing has cracks in it after running for a while. Is this a problem?

    • A: Yes, this is a major problem. Cracks and channels in the silica bed create pathways where the solvent and your sample can travel through without interacting with the stationary phase. This completely ruins the separation. This is typically caused by the silica bed running dry or by thermal shock (e.g., a highly exothermic separation, which is rare). Always ensure the column is kept filled with solvent.[10]

References

Technical Support Center: Recrystallization of 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Hydroxy-2-iodobenzaldehyde via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of obtaining high-purity crystals.

Understanding the Compound

This compound is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group, an iodine atom, and an aldehyde group on a benzene ring, presents specific challenges and considerations for purification by recrystallization.[1][2] The interplay of these functional groups influences its solubility in various solvents, which is the cornerstone of a successful recrystallization protocol.[3][4]

Key Properties of this compound:
PropertyValueSource
Molecular Formula C₇H₅IO₂[5]
Molecular Weight 248.02 g/mol [1][5]
Appearance White to light yellow or light orange powder/crystal
Melting Point 98-100 °C[6]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I dissolved my this compound in a hot solvent, but upon cooling, it separated as an oily layer instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common issue in recrystallization, particularly when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7][8]

Causality:

  • High Solute Concentration: The concentration of the compound in the solution is too high, causing it to separate from the solution above its melting point as the solution cools.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.[9]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, leading to poor solubility at lower temperatures and causing the compound to separate as a liquid.

Solutions:

  • Reheat and Add More Solvent: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[8]

  • Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely covering the flask.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[4] Adding a seed crystal of pure this compound can also be effective.[4]

  • Solvent System Modification: If the issue persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Issue 2: Very low or no crystal yield after cooling.

Q: After cooling the solution, I obtained a very small amount of crystals, or in some cases, no crystals formed at all. What are the likely causes and how can I improve my yield?

A: A low or zero yield is typically indicative of issues with solvent volume or the cooling process.[10]

Causality:

  • Excessive Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization.[4][8][10]

  • Premature Filtration: If the solution was filtered while hot to remove insoluble impurities, crystallization may have occurred on the filter paper or in the funnel if they were not adequately pre-heated.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature can result in a significant amount of the product remaining dissolved in the solvent.[10]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent.[8] Once the volume is reduced, allow the solution to cool again.

  • Ensure Proper Hot Filtration: When performing a hot filtration, pre-heat the funnel and the receiving flask with hot solvent to prevent premature crystallization.[7][11]

  • Optimize Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Induce Crystallization: If no crystals form, the solution may be supersaturated.[4] Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

Issue 3: The resulting crystals are colored or appear impure.

Q: My final crystals have a yellowish or brownish tint, but I know the pure compound should be a white to pale yellow solid. How can I remove these colored impurities?

A: The presence of color suggests that colored impurities are co-crystallizing with your product.

Causality:

  • Soluble Colored Impurities: The crude material may contain impurities that are soluble in the recrystallization solvent and have a similar solubility profile to this compound.

  • Degradation: The compound may be degrading slightly upon heating, leading to the formation of colored byproducts.

Solutions:

  • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.[11] The charcoal will adsorb the colored impurities. Be cautious not to add charcoal to a boiling solution as it can cause vigorous boiling over.[11]

  • Hot Filtration: After treating with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[11]

  • Re-recrystallization: If the crystals are still colored, a second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][12] For this compound, which has polar hydroxyl and aldehyde groups, polar solvents are generally a good starting point. A common rule of thumb is that solvents with similar functional groups to the compound can be effective solubilizers.[13]

Based on its structure and known purification methods for similar compounds, potential solvents to screen include:

  • Ethanol/Water or Methanol/Water mixtures: The compound is likely soluble in hot ethanol or methanol and less soluble in water. A mixed solvent system can be fine-tuned to achieve optimal recrystallization.

  • Toluene: Can be effective for aromatic compounds.[13]

  • Ethyl Acetate/Hexane mixture: Ethyl acetate is a moderately polar solvent, and adding a nonpolar solvent like hexane can induce crystallization.

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various solvents at room temperature and at their boiling points.[11]

Q2: How can I be sure my recrystallization was successful and the product is pure?

A2: Several analytical techniques can be used to assess the purity of your recrystallized this compound:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (98-100 °C).[6][9] Impurities will typically lower and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.[14] Comparing the TLC of the crude material and the recrystallized product will show the removal of impurities.

  • Spectroscopic Methods (NMR, IR): For a definitive confirmation of purity and structure, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to check for the absence of impurity signals.

Q3: Is it possible to recover the product that remains dissolved in the mother liquor?

A3: Yes, it is often possible to obtain a second crop of crystals from the mother liquor (the filtrate after the first crystallization). This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again.[11] However, be aware that this second crop of crystals may be less pure than the first. It is advisable to analyze the purity of the second crop separately before combining it with the first.

Experimental Workflow & Logic

Recrystallization Protocol for this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[3]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add activated charcoal, and then perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum or in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor vacuum_filtration->mother_liquor dry Dry Crystals wash->dry pure_product Pure Crystals dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out low_yield Low or No Yield start->low_yield impure_crystals Colored/Impure Crystals start->impure_crystals reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Try First reduce_solvent Reduce Solvent Volume (Boil Off) low_yield->reduce_solvent If too much solvent used optimize_cooling Optimize Cooling (Ice Bath) low_yield->optimize_cooling If cooling insufficient charcoal Use Activated Charcoal & Hot Filtration impure_crystals->charcoal slow_cool Slow Down Cooling reheat_add_solvent->slow_cool If persists induce_crystallization Induce Crystallization (Scratch/Seed) slow_cool->induce_crystallization If needed recrystallize_again Re-recrystallize charcoal->recrystallize_again If still impure

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Hydroxy-2-iodobenzaldehyde. This valuable intermediate is crucial in the development of complex molecules and pharmaceutical agents. However, its synthesis, primarily through the electrophilic iodination of 3-hydroxybenzaldehyde, presents notable challenges in yield and regioselectivity that can impede research progress.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis to build a strong conceptual framework.

Q1: What are the primary synthetic routes to this compound?

The most common and direct route is the electrophilic aromatic substitution (iodination) of 3-hydroxybenzaldehyde. The challenge lies in controlling the position of iodination. The hydroxyl group is a powerful ortho, para-director, while the aldehyde is a meta-director. This leads to a complex interplay of electronic and steric effects that can result in a mixture of isomers. Historically, methods reported to produce this compound were later found to yield the 3-hydroxy-4-iodobenzaldehyde isomer instead.[1] Modern, refined methods are required to achieve the desired regioselectivity.

Q2: How do I choose the most effective iodinating agent?

The choice of iodinating agent is the most critical factor for success. Each reagent offers a different balance of reactivity, selectivity, cost, and handling safety.

  • N-Iodosuccinimide (NIS): A mild, easy-to-handle solid reagent.[2] It often requires an acid catalyst (e.g., TFA, H₂SO₄) to generate a more potent electrophilic iodine species.[3][4] Its mildness reduces the risk of side reactions, making it a good starting point for optimization.[5]

  • Iodine Monochloride (ICl): A highly reactive and potent liquid iodinating agent.[2] While effective, its high reactivity can lead to over-iodination and lower regioselectivity, and it is corrosive and requires careful handling.[5]

  • Iodine / Iodic Acid (I₂/HIO₃): This combination offers a cost-effective and efficient method under mild conditions, avoiding the need for a separate catalyst. It is a practical alternative to more hazardous reagents.

  • Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄): This reagent, particularly when used with an acid like HBF₄·OEt₂, has been shown to provide excellent regioselectivity for the desired 2-iodo isomer, overcoming the challenges seen with other methods.[1] It is often the reagent of choice when high purity of a specific isomer is required.

Q3: What are the critical safety precautions for this synthesis?

  • Reagent Handling: Work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like Iodine Monochloride. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The reaction work-up often involves quenching with a reducing agent like aqueous sodium thiosulfate to neutralize any remaining iodine or iodinating agent.[6] This step can be exothermic and should be performed carefully by adding the quenching solution slowly.

  • Solvent Hazards: Use appropriate caution when working with organic solvents like dichloromethane, which is a suspected carcinogen.

Troubleshooting Guide: Maximizing Yield and Purity

This section provides solutions to specific problems you may encounter during the experiment.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield can stem from several factors, from incomplete reactions to product loss during work-up.

A1: Incomplete Conversion. If TLC or LC-MS analysis shows significant unreacted starting material, the reaction conditions are likely suboptimal.

  • Cause: Insufficiently reactive iodinating species. Milder reagents like NIS often require activation.

  • Solution: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid when using NIS.[3][4] The acid protonates NIS, generating a more powerful electrophile. For the synthesis of this compound specifically, using HBF₄·OEt₂ with IPy₂BF₄ has proven highly effective.[1]

  • Causality: The hydroxyl group on the aromatic ring is an activating group, but the aldehyde is deactivating. In some cases, the overall reactivity is not high enough for mild iodinating agents to react efficiently without a catalyst to increase the electrophilicity of the iodine source.

A2: Formation of Side Products. The appearance of multiple spots on TLC indicates a lack of selectivity.

  • Cause 1: Poor Regioselectivity. The primary challenge is the formation of other isomers, such as 3-hydroxy-4-iodobenzaldehyde.

  • Solution 1: The most effective reported method for selectively synthesizing the 2-iodo isomer is the use of bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) in the presence of HBF₄·OEt₂.[1] This specific reagent system appears to favor iodination at the sterically accessible ortho position while minimizing formation of the electronically favored para isomer.

  • Cause 2: Di-iodination. If the reaction is run for too long or with a large excess of a potent iodinating agent, a second iodine atom can be added to the ring.

  • Solution 2: Carefully control the stoichiometry. Use a modest excess of the iodinating agent (e.g., 1.1–1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. Using a milder agent like NIS is also less likely to cause over-iodination compared to ICl.[5]

A3: Product Degradation. The product may be sensitive to the reaction or work-up conditions.

  • Cause: Phenols and aldehydes can be susceptible to oxidation, especially at elevated temperatures or over long reaction times.

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (room temperature is often sufficient).[3] Ensure the work-up is performed promptly after the reaction is complete. If quenching with sodium thiosulfate, add it slowly to control any exotherm. Purify the product quickly after extraction, avoiding prolonged exposure to air or light.

Data Summary: Comparison of Iodinating Agents

The table below summarizes the characteristics of common iodinating agents used for hydroxybenzaldehydes to aid in your selection process.

ReagentTypical ConditionsProsCons
N-Iodosuccinimide (NIS) CH₂Cl₂, Acetonitrile, or Acetic Acid; often with acid catalyst (TFA, H₂SO₄); Room Temp.[3][7][8]Mild, stable solid, easy to handle, high functional group tolerance.[2][5]Often requires an acid catalyst for activation; can be slow.[4]
Iodine Monochloride (ICl) CH₂Cl₂, Acetic Acid; Room Temp. or 0 °C.[5]Highly reactive, potent, and cost-effective.Corrosive liquid, less selective, risk of over-iodination.[2][5]
Iodine / Iodic Acid (I₂/HIO₃) Ethanol; ~35 °C.Inexpensive, mild conditions, no catalyst needed.May require gentle heating; work-up needed to remove excess iodine.
IPy₂BF₄ / HBF₄·OEt₂ CH₂Cl₂; Room Temp.[1]Excellent regioselectivity for the 2-iodo isomer, mild conditions.[1]More expensive and less common than other reagents.

Experimental Protocols

The following are detailed, step-by-step methodologies for validated synthesis strategies.

Protocol 1: High-Regioselectivity Synthesis using IPy₂BF₄[1]

This method is recommended for achieving the highest selectivity for this compound.

  • Preparation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in dichloromethane (100 mL).

  • Acid Addition: Slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.078 g, 12.28 mmol) to the solution at room temperature.

  • Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 3.045 g, 8.18 mmol) to the mixture.

  • Reaction: Stir the solution for 5 minutes at room temperature. The reaction is typically rapid.

  • Quenching: Add a solution of 1M HCl (15 mL) in water (15 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and a 5% aqueous sodium thiosulfate solution (25 mL) to remove any residual iodine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from chloroform to yield this compound.

Protocol 2: General Synthesis using NIS with Acid Catalysis[3][10]

This protocol is a good starting point for optimization using the more common and affordable NIS reagent.

  • Preparation: Dissolve 3-hydroxybenzaldehyde (1 mmol) in a suitable solvent like dichloromethane or acetonitrile (10 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg).

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.

Visualized Workflows and Mechanisms

To better illustrate the process, the following diagrams outline the key experimental and chemical steps.

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Purification start Dissolve 3-Hydroxybenzaldehyde in Dichloromethane reagents Add Iodinating Agent (e.g., IPy₂BF₄ or NIS) + Acid Catalyst start->reagents stir Stir at Room Temp. (Monitor by TLC) reagents->stir quench Quench Reaction (e.g., aq. Na₂S₂O₃) stir->quench extract Aqueous Extraction quench->extract purify Dry & Concentrate extract->purify final Column Chromatography or Recrystallization purify->final product Pure 5-Hydroxy-2- iodobenzaldehyde final->product

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind experimental choices. This guide is structured to help you troubleshoot common issues and optimize your reactions by focusing on two of the most critical parameters: the base and the solvent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your Suzuki-Miyaura coupling experiments. The solutions provided are based on mechanistic principles and practical laboratory experience.

Question 1: My reaction has a low or no yield. Where do I start?

Answer: A low yield is the most common issue and can stem from several factors. A systematic check is the best approach.

  • Reagent Quality is Paramount:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl and electron-deficient ones, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] This is a major cause of yield loss. Consider using fresh, high-purity boronic acid or more stable derivatives like pinacol esters or MIDA boronates.[1][2][3]

    • Catalyst and Ligand Integrity: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced to Pd(0) in situ.[4]

    • Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl.[1][4] Couplings with less reactive aryl chlorides often require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases to facilitate the rate-determining oxidative addition step.[4]

  • Reaction Conditions Check:

    • Inert Atmosphere: Oxygen can deactivate your catalyst.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. A common method is to evacuate and backfill the vessel three times.[5]

    • Insufficient Mixing: For biphasic reactions (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Question 2: I'm observing significant side products like homocoupling and protodeboronation. What's causing this and how can I fix it?

Answer: These side reactions compete with your desired cross-coupling and are often related to your reaction conditions.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.

    • Solution: Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst.[3][5] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the cross-coupling pathway over homocoupling.[3]

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.

    • Cause: This is often caused by excess water, high temperatures, or overly harsh basic conditions, particularly with sensitive boronic acids.[2][5]

    • Solution:

      • Use Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous solvents and bases can be beneficial.[5][6]

      • Moderate the Base: A very strong base isn't always better. A base that is too strong can accelerate protodeboronation. Screening different bases is recommended.

      • Protect the Boronic Acid: As mentioned, using more stable boronic esters (pinacol, neopentyl glycol) or trifluoroborates can prevent this side reaction.[2][7][8] These derivatives often release the active boronic acid slowly under the reaction conditions.[2]

Question 3: My starting materials are not fully soluble in the chosen solvent system. What should I do?

Answer: Poor solubility of any reagent can lead to an incomplete or slow reaction.[5][9]

  • Solution:

    • Solvent Screening: The Suzuki reaction is known to work in a wide variety of solvents.[10] If your substrates are insoluble in a common system like toluene/water, consider screening other solvents such as dioxane, THF, DMF, or 2-MeTHF.[2]

    • Temperature Adjustment: Gently increasing the reaction temperature might improve solubility. However, be mindful of potential degradation of sensitive substrates or the catalyst.

    • Co-Solvents: Sometimes, adding a co-solvent can resolve solubility issues. For instance, in a primarily non-polar solvent, adding a small amount of a more polar solvent like DMF or ethanol might help dissolve a polar substrate.

Frequently Asked Questions (FAQs)

The Role of the Base

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

A: The base is critical for the transmetalation step of the catalytic cycle.[11] Its main function is to activate the organoboron species. Computational and experimental studies suggest that the base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[12][13][14][15][16] This increased nucleophilicity facilitates the transfer of the organic group from boron to the palladium center.[11][12][16]

Q2: How do I choose the right base? Is stronger always better?

A: Not necessarily. The choice of base is highly dependent on the substrates, catalyst, and solvent.[11]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often used in aqueous solvent mixtures and are a good starting point for many standard couplings.[11][17]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are particularly effective for challenging couplings, such as those involving electron-rich or sterically hindered aryl chlorides and nitrogen-containing heterocycles.[4][11][18] The "caesium effect" refers to the often-observed enhanced reactivity with Cs₂CO₃, which is attributed to its higher solubility and the nature of the cation.[18]

  • Hydroxides (e.g., NaOH, KOH): These are strong bases that can be effective but may also promote side reactions like ester hydrolysis or protodeboronation if not used carefully.[11][18]

The Role of the Solvent

Q3: Does the solvent polarity directly correlate with reaction efficiency?

A: The relationship is more complex than a simple correlation with polarity.[19][20] While solvents are needed to solubilize the reagents, they can also coordinate with the palladium catalyst, influencing its reactivity and selectivity.[20][21][22] For example, in some systems, polar aprotic solvents like DMF or MeCN can favor coupling at a C-OTf bond over a C-Cl bond, while nonpolar solvents or protic solvents favor the opposite.[19] The best approach is often empirical screening.

Q4: Is water necessary for the reaction to proceed?

A: Traditionally, a small amount of water is added, especially when using inorganic bases like carbonates or phosphates. Water helps to dissolve the base and facilitates the formation of the active borate species.[23] However, Suzuki reactions can be run under completely anhydrous conditions.[6] Anhydrous conditions are particularly useful for substrates that are sensitive to water (e.g., prone to hydrolysis or rapid protodeboronation).[5][6] These systems require an organic-soluble base, such as potassium trimethylsilanolate (TMSOK).[6]

Data & Protocols

Table 1: Comparison of Common Bases in Suzuki-Miyaura Couplings
BaseTypical SubstratesGeneral StrengthKey Considerations
Na₂CO₃ / K₂CO₃ Aryl bromides, iodidesWeak/ModerateGood starting point; requires aqueous co-solvent for solubility.[11][17]
Cs₂CO₃ Challenging aryl bromides/chloridesModerate/StrongOften gives higher yields (the "caesium effect"); more soluble in organic solvents.[18][24]
K₃PO₄ Aryl chlorides, N-heterocyclesStrongVery effective for difficult couplings; often used in anhydrous or biphasic systems.[11][18]
NaOH / KOH Aryl bromidesStrongHighly basic; can cause hydrolysis of sensitive functional groups like esters.[11][18]
KF Aryl bromidesWeak/ModerateFluoride is thought to play a unique role in activating the boronic acid; can be milder.[9][18]
Organic Amines (e.g., Et₃N) Specific applicationsWeakGenerally less effective than inorganic bases for standard couplings.
Table 2: Properties of Common Solvents for Suzuki-Miyaura Couplings
SolventBoiling Point (°C)Dielectric Constant (ε)Common Usage & Notes
Toluene 1112.4Excellent for biphasic reactions with water; good temperature range.[2][10]
1,4-Dioxane 1012.2Very common, but is a peroxide former and has toxicity concerns.[2][25]
Tetrahydrofuran (THF) 667.5Good general-purpose solvent, but lower boiling point limits reaction temperature.[2][21]
N,N-Dimethylformamide (DMF) 15336.7High boiling point, good for dissolving polar substrates; can be difficult to remove.[2][26]
2-Methyl-THF (2-MeTHF) 806.2A "greener" alternative to THF with a higher boiling point and better phase separation with water.[26][25]
Water 10080.1Used as a co-solvent to dissolve inorganic bases; can also be used as the primary solvent in some cases.[4][8][26]

Diagrams: Visualizing the Process

Suzuki_Cycle cluster_base Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)L₂-R² OA_Complex->Trans_Complex Transmetalation (R²B(OH)₂ + Base) Trans_Complex->Pd0  Regenerates  Catalyst Product R¹-R² (Coupled Product) Trans_Complex->Product Reductive Elimination BoronicAcid R²B(OH)₂ Base + Base (e.g., OH⁻) Borate [R²B(OH)₃]⁻ (Activated Borate)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the activation of the boronic acid by a base.

Troubleshooting_Flowchart Start Low / No Yield CheckReagents Check Reagent Quality (Boronic Acid, Catalyst, Halide) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp, Stirring) CheckReagents->CheckConditions Reagents OK SideProducts Analyze for Side Products (Homocoupling, Protodeboronation) CheckConditions->SideProducts Conditions OK OptimizeBase Screen Bases (e.g., K₂CO₃ → K₃PO₄) SideProducts->OptimizeBase Protodeboronation Issue OptimizeSolvent Screen Solvents (e.g., Toluene → 2-MeTHF, Dioxane) SideProducts->OptimizeSolvent Solubility Issue OptimizeCatalyst Screen Catalyst/Ligand (e.g., for Aryl-Cl) SideProducts->OptimizeCatalyst Decomposition / Inactivity Success Improved Yield OptimizeBase->Success OptimizeSolvent->Success OptimizeCatalyst->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Experimental Protocol: General Procedure for Base and Solvent Screening

This protocol provides a framework for systematically optimizing your reaction. It is designed to be run in parallel to efficiently identify the best conditions.

1. Preparation and Setup:

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and the base to be screened (2.0–3.0 equiv).[27] Use finely powdered bases for better consistency.

  • Seal each vial with a septum cap.

  • Purge the vials with an inert gas (argon or nitrogen) for 5-10 minutes. An evacuate/backfill cycle (3x) is highly recommended.[1][5]

2. Reagent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[27]

  • Via syringe, add the degassed solvent system to each vial. Ensure the solvent has been sparged with inert gas for at least 15-20 minutes prior to use.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[27]

3. Reaction Execution and Monitoring:

  • Place the sealed vials in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[27]

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 18h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

4. Workup and Analysis:

  • After completion, cool the reactions to room temperature.

  • Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude yield/conversion for each condition to determine the optimal base and solvent combination.

References

Preventing deiodination during cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substrate stability during palladium-catalyzed cross-coupling reactions. Our focus today is on a particularly persistent and yield-reducing side reaction: deiodination .

Aryl and vinyl iodides are prized substrates in cross-coupling due to the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[1] However, this high reactivity is a double-edged sword, as it also makes them more susceptible to undesired deiodination (or hydrodehalogenation), where the iodine atom is replaced by hydrogen.[2] This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you suppress this unwanted pathway and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem in cross-coupling reactions?

Deiodination, a specific form of hydrodehalogenation, is a common side reaction where the aryl or vinyl iodide starting material is reduced, replacing the iodine atom with a hydrogen atom.[2][3] This generates an unwanted arene or alkene byproduct, which directly reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate during purification. This issue is particularly prevalent with electron-rich aryl iodides and when using highly active catalyst systems.[3]

Q2: What are the primary mechanistic pathways that lead to deiodination?

Deiodination in palladium-catalyzed cross-coupling reactions is not a single, simple process. It can occur through several competing pathways, often involving the formation of a palladium-hydride (Pd-H) species. Understanding these pathways is crucial for effective troubleshooting.

  • β-Hydride Elimination from Solvent or Base: This is a common pathway, especially when using alcohol solvents or alkoxide bases. The palladium complex can oxidize the solvent or coordinate to the alkoxide, which then undergoes β-hydride elimination to form a Pd-H species.[4] This hydride can then reductively eliminate with the aryl group from the Ar-Pd(II)-I complex to release the deiodinated arene.

  • Reaction with Water or Other Protic Sources: Trace amounts of water in the reaction mixture can serve as a proton source, leading to the formation of Pd-H species that drive deiodination.[5][6]

  • Direct Reductive Cleavage: In some cases, particularly with highly electron-rich or sterically hindered aryl iodides, direct reduction of the C-I bond can occur, potentially through radical pathways, especially at elevated temperatures.[7]

Q3: Are aryl iodides always the best choice for cross-coupling?

While aryl iodides are highly reactive, this can sometimes be a disadvantage, leading to increased deiodination.[1][8] For many modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), aryl bromides and even chlorides can be excellent substrates, offering a better balance of reactivity and stability.[1][6][9] The choice of halide should be considered as a key variable in reaction optimization.

Troubleshooting Guide: Suppressing Deiodination

This section provides a structured approach to diagnosing and solving deiodination problems in your cross-coupling reactions.

Issue 1: Significant Deiodination Byproduct Observed in Suzuki-Miyaura Coupling
  • Symptoms: Your primary byproduct is the hydrodehalogenated arene, with corresponding low yield of the desired biaryl product.

  • Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Inappropriate Ligand Choice Switch to a bulkier, more electron-rich ligand. Ligands like XPhos, SPhos, or RuPhos accelerate the rate of reductive elimination to form the desired C-C bond, helping it outcompete the deiodination pathway. The steric bulk of these ligands can also disfavor the formation of hydride intermediates.
Base is too Strong or Nucleophilic Optimize the base. Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides.[9] Consider switching to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] These bases are less prone to generating Pd-H species.
Solvent Acting as a Hydride Source Change to an aprotic solvent. If using alcoholic solvents, switch to anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF to minimize the possibility of β-hydride elimination from the solvent.[6]
High Reaction Temperature Lower the reaction temperature. Higher temperatures can accelerate the rate of decomposition pathways, including deiodination. Running the reaction at the lowest effective temperature can improve selectivity.
Presence of Water Ensure anhydrous conditions. While some water is often necessary for the Suzuki reaction to dissolve the base, excess water can be a proton source leading to deiodination.[5] Use properly dried solvents and reagents.
Issue 2: Deiodination Competes with C-N or C-O Bond Formation in Buchwald-Hartwig Amination
  • Symptoms: Formation of the reduced arene alongside unreacted amine/alcohol and starting aryl iodide.

  • Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Slow Reductive Elimination Employ bulky biaryl phosphine ligands. Similar to the Suzuki reaction, ligands such as XPhos or RuPhos are highly effective in promoting C-N or C-O bond-forming reductive elimination over deiodination.[2]
Base Selection Use a strong, non-nucleophilic base. Bases like NaHMDS, LiHMDS, or K₂CO₃ are often good choices. The selection needs to be optimized for the specific amine or alcohol coupling partner.[2]
Excessive Catalyst Loading Reduce the catalyst loading. While it may seem counterintuitive, very high palladium concentrations can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 1-2 mol%.[2]
Issue 3: Low Yields in Heck and Stille Couplings Due to Deiodination
  • Symptoms: In Heck reactions, the deiodinated arene is formed instead of the desired substituted alkene. In Stille reactions, the reduced arene is a major byproduct.

  • Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Heck: Ligand Choice Use stabilizing phosphine ligands. Ligands are critical for stabilizing the Pd(0) catalyst and preventing the formation of palladium black.[10] For difficult couplings, consider robust ligands like P(t-Bu)₃ or specialized Buchwald-type ligands.[11]
Heck: Base Selection Optimize the base. The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like K₂CO₃ are commonly used. The choice can influence the reaction outcome.
Stille: Solvent and Additives Consider the solvent. The polarity of the solvent can play a role. Aprotic solvents like DMF or toluene are common.[12] In some cases, the use of additives like Cu(I) salts can accelerate the transmetalation step, which can help the desired coupling outcompete deiodination.

Visualizing the Problem: Deiodination in the Catalytic Cycle

To effectively troubleshoot, it's helpful to visualize where the undesired deiodination pathway diverges from the productive cross-coupling cycle.

Cross_Coupling_vs_Deiodination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdI->Transmetal PdH_Formation Pd-H Formation ArPdI->PdH_Formation Competes with Transmetalation ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Ar-H (Deiodination Byproduct) RedElim_H->Byproduct Suzuki_Protocol_Workflow cluster_Prep Preparation (Inert Atmosphere) cluster_Reaction Reaction cluster_Workup Work-up & Purification A Add Reagents: Aryl Iodide, Boronic Acid, K₃PO₄, Pd(OAc)₂, XPhos B Add Anhydrous 1,4-Dioxane A->B C Degas Mixture (e.g., Freeze-Pump-Thaw) B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool to RT & Dilute E->F G Aqueous Wash (H₂O, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

References

Long-term stability and storage conditions for 5-Hydroxy-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxy-2-iodobenzaldehyde (CAS 50765-11-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: For maximal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Several suppliers recommend specific temperature ranges. For instance, some sources suggest storage at room temperature, while others advise refrigeration at 2-8°C or 4°C, particularly under an inert atmosphere like nitrogen.[4][5] To prevent degradation from light and atmospheric moisture, storing the compound in a dark place is also crucial.[4][6]

Q2: How sensitive is this compound to light, and what precautions should be taken?

A2: this compound is noted to be light-sensitive.[6] Exposure to light, especially UV radiation, can provide the energy to initiate degradation pathways. It is imperative to store the compound in amber vials or light-blocking containers. When handling the material outside of its container, minimize exposure to direct sunlight or harsh laboratory lighting.

Q3: What is the expected shelf life of this compound under recommended storage conditions?

A3: While specific shelf-life data can vary by manufacturer and purity, the chemical stability is generally considered good under standard ambient conditions (room temperature) when stored properly.[7] For long-term storage, adherence to ideal conditions—cool, dry, dark, and under an inert atmosphere—will significantly extend its viability. Always refer to the manufacturer's certificate of analysis for lot-specific expiry dates.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it should be stored away from incompatible substances, although specific material incompatibilities are not extensively detailed in all safety data sheets.[2] As a general precaution for aromatic aldehydes and iodinated compounds, avoid strong oxidizing agents, strong bases, and reactive metals. The phenolic hydroxyl group can react with bases, and the aldehyde group is susceptible to oxidation.[8]

Q5: What are the primary degradation pathways for this molecule?

A5: Aromatic aldehydes can degrade through oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH).[8][9] The presence of a hydroxyl group on the aromatic ring can make it more susceptible to oxidation compared to unsubstituted benzaldehyde.[9] Furthermore, iodinated phenols can be unstable, and the carbon-iodine bond can undergo cleavage under certain conditions, such as exposure to light or high temperatures.

Troubleshooting Guide

Scenario 1: The solid material has changed color from its initial light brown/yellow to a darker shade.
  • Potential Cause: This is often an indication of degradation, likely due to oxidation or light exposure. The formation of quinone-type structures from the oxidation of the phenol can lead to colored impurities.[10]

  • Recommended Action:

    • Assess Purity: Before use, verify the purity of the material using an appropriate analytical technique such as NMR, HPLC, or melting point determination. The reported melting point is in the range of 98-100 °C.[6]

    • Purification: If the purity is compromised, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to remove impurities.[6]

    • Review Storage: Ensure that your storage conditions are optimal (cool, dark, dry, and preferably under an inert atmosphere) to prevent further degradation.

Scenario 2: Inconsistent reaction yields or unexpected side products are observed.
  • Potential Cause: This could be due to diminished purity of the starting material. The aldehyde functionality is a key reactive site; if a portion of it has oxidized to a carboxylic acid, it will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions). Similarly, degradation of the aromatic ring or loss of the iodine atom will lead to different starting materials in your reaction flask.

  • Recommended Action:

    • Confirm Identity and Purity: Run a quick analytical check (e.g., ¹H NMR) on the starting material to confirm its identity and purity before proceeding with the reaction.

    • Use Fresh Stock: If possible, use a freshly opened bottle of the reagent.

    • Purify the Reagent: If fresh stock is unavailable, purify the existing material as described in Scenario 1.

Scenario 3: The material appears clumpy or has absorbed moisture.
  • Potential Cause: Improper sealing of the container has allowed atmospheric moisture to be absorbed. While hydrates are not a commonly reported issue for this specific molecule, the presence of water can affect reaction kinetics and stoichiometry.

  • Recommended Action:

    • Drying: Dry the material under a vacuum at a temperature well below its melting point.

    • Proper Storage: Transfer the dried material to a desiccator for short-term storage or a tightly sealed container under an inert atmosphere for long-term storage.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature Room Temperature or Refrigerated (2-8°C)Minimizes degradation kinetics.[4][5][6]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Prevents oxidation of the aldehyde and phenol groups.
Light Exposure Store in a dark place/amber containerPrevents light-induced degradation.[6]
Moisture Sealed in dry conditionsPrevents hydrolysis and potential side reactions.[6]

Experimental Workflow: Verification of Material Integrity

G cluster_0 Initial Assessment cluster_1 Purity Verification cluster_2 Decision & Action A Receive/Open This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C If visually acceptable G Purify Material (Recrystallization) B->G If color has darkened or appears impure D Spectroscopic Analysis (NMR, IR) C->D If m.p. is sharp & matches literature C->G If m.p. is broad or depressed E Chromatographic Analysis (TLC, HPLC) D->E If spectra are clean D->G If spectra show significant impurities F Proceed with Experiment E->F If purity is >95% E->G If purity is <95% G->E Re-analyze after purification H Discard Material G->H If purification fails

Caption: Workflow for verifying the integrity of this compound.

Potential Degradation Pathways

Degradation cluster_oxidation Oxidation cluster_photolysis Photolysis/Dehalogenation A This compound B 5-Hydroxy-2-iodobenzoic Acid A->B O2, Light C Quinone-like Species A->C Strong Oxidants D 5-Hydroxybenzaldehyde A->D UV Light, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ortho-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists navigating the challenges of steric hindrance in reactions involving ortho-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Here, we dissect the "why" behind the "how," offering troubleshooting guides and frequently asked questions to empower your synthetic strategies.

Introduction: The Challenge of the Ortho-Substituent

Ortho-substituted benzaldehydes are valuable building blocks in organic synthesis. However, the proximity of a substituent to the aldehyde functionality introduces significant steric bulk, which can dramatically hinder the approach of nucleophiles and reagents to the carbonyl carbon. This often leads to sluggish reactions, low yields, or even complete reaction failure. This guide provides a structured approach to overcoming these steric challenges through careful selection of reagents, optimization of reaction conditions, and application of powerful named reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Olefination Reactions

Olefination reactions are fundamental for carbon-carbon double bond formation. However, the steric hindrance in ortho-substituted benzaldehydes can significantly impact the efficiency of these transformations.

FAQ 1: My Wittig reaction with an ortho-substituted benzaldehyde is giving a low yield. What are the common causes and how can I improve it?

Common Causes of Low Yield:

  • Steric Hindrance: The primary reason for low yields is the steric clash between the bulky ortho-substituent on the benzaldehyde and the triphenylphosphonium ylide, which is also sterically demanding. This slows down the formation of the crucial betaine or oxaphosphetane intermediate.[1][2]

  • Ylide Reactivity: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may struggle to react with sterically hindered aldehydes.[2] Unstabilized ylides are more reactive but can be challenging to handle.

  • Base Selection: Incomplete deprotonation of the phosphonium salt to form the ylide can be a factor.

Troubleshooting Strategies:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less sterically hindered than the corresponding phosphonium ylides.[3][4] This often leads to significantly higher yields with hindered aldehydes.[3]

  • Optimize Wittig Reaction Conditions:

    • Use a more reactive (unstabilized) ylide: If your synthesis allows, employ an unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt).

    • Employ harsher conditions: Increasing the reaction temperature or using a higher boiling point solvent like toluene or THF can help overcome the activation energy barrier.

    • Use a stronger base: Ensure complete ylide formation by using a strong base like n-butyllithium or sodium hydride.[5]

  • Consider the Schlosser Modification: For Z-alkene selectivity with unstabilized ylides, the Schlosser modification can be beneficial, although it adds complexity to the procedure.

Visualizing the Olefination Choice

G cluster_0 Problem: Low Yield in Olefination cluster_1 Primary Solution cluster_2 Alternative Solutions (Wittig) Ortho-Substituted Benzaldehyde Ortho-Substituted Benzaldehyde HWE Horner-Wadsworth-Emmons (HWE) Reaction (More Nucleophilic Reagent) Ortho-Substituted Benzaldehyde->HWE Recommended Optimize_Wittig Optimize Wittig Conditions: - Higher Temperature - Stronger Base - Unstabilized Ylide Ortho-Substituted Benzaldehyde->Optimize_Wittig If HWE is not an option G cluster_0 Problem: Low Yield in Grignard Reaction cluster_1 Potential Solutions Ortho-Substituted Benzaldehyde Ortho-Substituted Benzaldehyde Lewis_Acid Add Lewis Acid (e.g., CeCl₃) (Activates Carbonyl) Ortho-Substituted Benzaldehyde->Lewis_Acid Organolithium Switch to Organolithium Reagent (More Reactive) Ortho-Substituted Benzaldehyde->Organolithium Conditions Optimize Conditions: - Lower Temperature - Less Bulky Grignard Ortho-Substituted Benzaldehyde->Conditions G cluster_0 Challenge: Slow Reductive Elimination cluster_1 Solution Hindered Aryl-Pd(II) Intermediate Hindered Aryl-Pd(II) Intermediate Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Hindered Aryl-Pd(II) Intermediate->Bulky_Ligand Promotes Reductive Elimination

References

Technical Support Center: Experimental Workup for Iodination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iodination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workup of iodination reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to ensure the success and integrity of your experiments.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems that can arise after an iodination reaction is complete. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Persistent Brown, Purple, or Pink Color in the Organic Layer After Extraction

Question: I've performed my aqueous workup, but the organic layer retains a distinct color. What causes this, and how can I resolve it?

Answer: This persistent coloration is almost always due to the presence of residual elemental iodine (I₂), which has significant solubility in many organic solvents.[1] While a simple water wash is often insufficient, several effective methods exist to remove it.

Causality: Elemental iodine is a colored solid that imparts a characteristic violet vapor and brown-to-purple color in non-polar organic solvents.[2] Its removal is critical for obtaining a pure product and preventing potential side reactions in subsequent steps. The most common and effective method for its removal relies on a redox reaction.

Solutions:

  • Sodium Thiosulfate Wash (Most Common): The gold-standard method is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][3] Thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are highly soluble in the aqueous phase and thus easily removed.[4]

    • Reaction: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

    • Protocol: Add the 10% Na₂S₂O₃ solution to the separatory funnel containing your organic layer. Shake vigorously and observe the disappearance of the color.[3] One wash is often sufficient, but the process can be repeated until the organic layer is colorless.

    • Reaction (with bisulfite): NaHSO₃(aq) + I₂(org) + H₂O(l) → NaHSO₄(aq) + 2HI(aq)

    • Note: These reagents can generate sulfur dioxide (SO₂), especially under acidic conditions, so the workup should be performed in a well-ventilated fume hood.[8]

Troubleshooting Workflow for Color Removal

G start Organic layer has persistent brown/purple/pink color wash_thiosulfate Wash with 10% aq. Na₂S₂O₃ solution start->wash_thiosulfate check_color Is the organic layer colorless? wash_thiosulfate->check_color separate_layers Separate layers and proceed with drying check_color->separate_layers Yes repeat_wash Repeat Na₂S₂O₃ wash check_color->repeat_wash No end Colorless organic layer ready for next step separate_layers->end repeat_wash->wash_thiosulfate

Caption: Decision workflow for removing iodine color.

Issue 2: Low or No Product Yield After Workup

Question: My reaction (monitored by TLC) appeared to go to completion, but after workup and purification, my yield is significantly lower than expected. What are the potential causes?

Answer: Low yield in iodination reactions can stem from several factors, ranging from the reactivity of the substrate to issues during the workup and purification stages.[9][10]

Causality & Solutions:

  • Substrate Reactivity: The electronic nature of your starting material is a primary determinant of reactivity.

    • Electron-Rich Substrates (e.g., phenols, anilines): These are highly reactive. If yields are low, check the purity of your reagents, especially the iodinating agent.[9] Iodine monochloride (ICl), for example, is highly moisture-sensitive and can decompose.[9]

    • Electron-Deficient Substrates (e.g., nitroarenes): These require more forcing conditions. Low yields often indicate insufficient activation of the iodinating agent.[9] Consider adding a Lewis acid catalyst or performing the reaction in a strong acid like sulfuric acid.[9]

  • Reversibility of Iodination: Electrophilic iodination can be a reversible process, particularly under strongly acidic conditions.[11] If the workup involves a prolonged acidic wash, you may be losing your product back to the starting material. A rapid and efficient neutralization step is crucial.

  • Product Volatility: Some smaller iodo-organic compounds can be volatile. Excessive use of a rotary evaporator or high vacuum can lead to loss of product. If you suspect your product is volatile, remove the solvent under reduced pressure at a lower temperature.

  • Workup Losses: Ensure thorough extraction of your product. Perform multiple extractions (e.g., 3 x 20 mL) with the organic solvent.[12] After washing, make sure to properly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.[9][12]

Troubleshooting Low Yields

Potential Cause Diagnostic Check Recommended Solution
Reagent Decomposition Check the appearance and handling of the iodinating agent (e.g., ICl).Use a fresh bottle of reagent or purify it before use. Handle under anhydrous conditions.[9]
Insufficient Activation The substrate is electron-deficient and starting material is recovered.Increase electrophilicity by using a strong acid solvent (e.g., H₂SO₄) or adding a Lewis acid catalyst.[9]
Reaction Reversibility The reaction is performed under strongly acidic conditions.Minimize exposure to strong acids during workup. Neutralize promptly after quenching.
Product Loss During Workup Aqueous layer shows product by TLC (if possible).Perform multiple, smaller-volume extractions. Ensure complete phase separation.
Product Volatility The product has a low molecular weight/boiling point.Remove solvent at reduced temperature and pressure. Avoid high vacuum for extended periods.
Issue 3: Precipitation of Solids During Quenching or Workup

Question: Upon adding my quenching solution, a large amount of precipitate formed, making extraction and filtration difficult. How should I handle this?

Answer: This is a common issue, particularly when using hypervalent iodine reagents like Dess-Martin Periodinane (DMP) or iodoxybenzoic acid (IBX). The reduced byproducts of these reagents are often insoluble in common organic solvents.[1]

Causality: The reduced form of the iodane reagent, such as 2-iodoxybenzoic acid (IBA) from DMP, is frequently insoluble in solvents like dichloromethane (DCM) or diethyl ether.[1] These solids can trap the desired product, leading to reduced yields.[1]

Solutions:

  • Combined Aqueous Quench: A highly effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Vigorous stirring of this biphasic mixture for 15-30 minutes can dissolve the byproducts and facilitate a clean separation.[1]

  • Filtration with an Anti-Solvent: Before filtration, dilute the reaction mixture with a solvent in which the byproducts are known to be insoluble, such as diethyl ether or hexanes.[1] This will force the byproducts to precipitate completely, allowing for easier removal by filtration through a pad of Celite or a sintered funnel.[1]

General Iodination Workup Workflow

G start Reaction Complete (Monitored by TLC) quench Quench Reaction (e.g., add to ice-water containing Na₂SO₃) start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_thiosulfate Wash with 10% aq. Na₂S₂O₃ (to remove excess I₂) extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) filter_concentrate->purify end Pure Iodinated Product purify->end

Caption: A standard workflow for iodination workup.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an iodination reaction, and what are the common quenching agents?

A1: Quenching serves to neutralize any remaining reactive iodinating species. For many electrophilic iodinations, the reaction is quenched by pouring it into an ice-water mixture containing a reducing agent.[12] This simultaneously stops the reaction and begins the process of removing excess iodine.

  • Common Quenching Agents:

    • Sodium Thiosulfate (Na₂S₂O₃): Reduces excess I₂ to iodide (I⁻).[1][13]

    • Sodium Sulfite (Na₂SO₃): Also acts as a reducing agent for excess iodine species.[6][12]

    • Sodium Bicarbonate (NaHCO₃): Used to neutralize acidic catalysts or byproducts, such as acetic acid from reactions involving periodinanes.[1]

Q2: How do I monitor the progress of my iodination reaction?

A2: The most common method for monitoring an organic reaction is Thin Layer Chromatography (TLC).[14]

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[14] The reaction is complete when the starting material spot has been completely consumed.

  • Visualization: Many iodoarenes are UV active and can be visualized under a UV lamp.[14] Alternatively, an iodine chamber can be used; the product and starting material will appear as brownish spots.[15][16]

Q3: What are the key safety precautions I should take during an iodination workup?

A3: Iodine and many iodinating reagents are hazardous. Always follow strict safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[2][17]

  • Ventilation: Perform all procedures in a well-ventilated chemical fume hood to avoid inhaling iodine vapor, which is harmful.[2]

  • Handling: Avoid contact with skin and eyes.[17] Iodine can cause chemical burns and will stain the skin.[2]

  • Waste Disposal: Dispose of all iodine-containing waste streams according to your institution's hazardous waste guidelines.[11] Organoiodides can be persistent and bioaccumulative.[11]

Q4: My product is an alkyl iodide from a Finkelstein reaction. Is the workup different?

A4: Yes, the workup for a Finkelstein reaction has a key difference. This Sₙ2 reaction typically involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone.[18][19]

  • Key Workup Step: The reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone.[18] The first step of the workup is to filter off this salt precipitate.

Q5: What is the best way to purify my crude iodinated product?

A5: The choice of purification method depends on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.[12] Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products.[6][9] Silica gel is the most common stationary phase. The eluent is chosen based on the polarity of the product, as determined by TLC.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Hydroxy-2-iodobenzaldehyde and Its Isomers for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted benzaldehydes, such as the isomers of hydroxy-iodobenzaldehyde, are versatile precursors for a wide array of complex molecules. This guide provides an in-depth technical comparison of the reactivity of 5-Hydroxy-2-iodobenzaldehyde and its key positional isomers, offering insights into how the interplay of the hydroxyl, iodo, and aldehyde functionalities governs their chemical behavior. Understanding these nuances is paramount for strategic synthetic planning and the rational design of novel therapeutics.

Introduction to the Isomers: A Tale of Three Functional Groups

The reactivity of this compound and its isomers is a fascinating interplay of electronic and steric effects conferred by the three key functional groups: the aldehyde, the hydroxyl group, and the iodine atom. The relative positions of these groups on the benzene ring create distinct chemical environments, leading to significant differences in their reactivity profiles. This guide will focus on the following commercially available and synthetically relevant isomers:

  • This compound

  • 2-Hydroxy-5-iodobenzaldehyde

  • 4-Hydroxy-3-iodobenzaldehyde

  • 3-Hydroxy-4-iodobenzaldehyde

  • 2-Hydroxy-3-iodobenzaldehyde

  • 4-Hydroxy-2-iodobenzaldehyde

The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic addition. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic substitution and can also act as a nucleophile or be deprotonated to form a phenoxide. The iodine atom, a large halogen, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and is a deactivating, ortho-, para-directing group.

Below is a diagram illustrating the flow of analysis in this guide.

Figure 1: Workflow for the comparative analysis of hydroxy-iodobenzaldehyde isomers.

Synthesis of Hydroxy-iodobenzaldehyde Isomers

The accessibility of these isomers is a key consideration for their application. Various synthetic routes have been established, typically involving iodination of the corresponding hydroxybenzaldehyde precursor.

General Protocol for Iodination of Hydroxybenzaldehydes

A common method for the synthesis of these isomers involves the electrophilic iodination of a hydroxybenzaldehyde starting material using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity of the iodination is directed by the activating effect of the hydroxyl group.

Step-by-Step Protocol for the Synthesis of 4-Hydroxy-3-iodobenzaldehyde:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetic acid.

  • Add N-iodosuccinimide (1.2 eq.) to the solution at room temperature.[1]

  • Stir the reaction mixture for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford the desired 4-hydroxy-3-iodobenzaldehyde.[1]

Similar procedures can be adapted for the synthesis of other isomers, with the starting material and reaction conditions being adjusted to achieve the desired regioselectivity. For instance, 2-hydroxy-5-iodobenzaldehyde can be synthesized from salicylaldehyde using NIS in dichloromethane.[2] The synthesis of 3-hydroxy-4-iodobenzaldehyde can be achieved by iodination of 3-hydroxybenzaldehyde with iodine and potassium iodide in the presence of ammonium hydroxide.[3]

Comparative Reactivity Analysis

The true utility of these isomers lies in their differential reactivity, which can be harnessed for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the C-I Bond

The carbon-iodine bond is significantly weaker than C-Br and C-Cl bonds, making iodo-substituted arenes highly reactive substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[4]

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound. The reactivity of the hydroxy-iodobenzaldehyde isomers in Suzuki coupling is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step. The aldehyde group (-CHO) is strongly electron-withdrawing. Therefore, isomers where the aldehyde group exerts a stronger electron-withdrawing effect on the carbon bearing the iodine are expected to be more reactive.

  • Steric Hindrance: Substituents ortho to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, slowing down the reaction.[5][6][7][8]

Reactivity Trend (Predicted):

This compound & 4-Hydroxy-2-iodobenzaldehyde > 2-Hydroxy-5-iodobenzaldehyde & 4-Hydroxy-3-iodobenzaldehyde > 2-Hydroxy-3-iodobenzaldehyde & 3-Hydroxy-4-iodobenzaldehyde

  • Highest Reactivity: Isomers with the iodine in the ortho position to the strongly electron-withdrawing aldehyde group (e.g., this compound) are predicted to be the most reactive due to the strong electronic activation of the C-I bond.

  • Moderate Reactivity: Isomers with the iodine in the meta or para position to the aldehyde (e.g., 2-hydroxy-5-iodobenzaldehyde and 4-hydroxy-3-iodobenzaldehyde) will be less activated.

  • Lowest Reactivity: Isomers with a substituent ortho to the iodine, such as 2-hydroxy-3-iodobenzaldehyde, will experience significant steric hindrance, leading to lower reaction rates and yields.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition to the C-I bond. Therefore, a similar reactivity trend is expected.

Experimental Data Snapshot: Suzuki-Miyaura Coupling Yields

IsomerCoupling PartnerCatalyst SystemYield (%)Reference
3-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic esterPd(PPh₃)₄Good[9]
Aryl Iodides (general)Arylboronic acidsPd(OAc)₂/ligand76-99%[6]

Note: Direct comparative data for the hydroxy-iodobenzaldehyde isomers under identical conditions is scarce in the literature. The table presents data for structurally similar compounds to illustrate general trends.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Addition to the Aldehyde: A Matter of Electrophilicity

The aldehyde group is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is dictated by its electrophilicity, which is influenced by the electronic effects of the other substituents on the ring.[10][11][12][13][14]

  • Electron-Withdrawing Groups (EWGs): Increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The iodo and hydroxyl groups have opposing electronic effects. Iodine is weakly electron-withdrawing via induction, while the hydroxyl group is electron-donating through resonance.

  • Electron-Donating Groups (EDGs): Decrease the electrophilicity of the carbonyl carbon, reducing its reactivity.

Reactivity Trend (Predicted):

The relative reactivity will depend on the net electronic effect of the hydroxyl and iodo groups at the carbonyl carbon. Generally, benzaldehydes are less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[10][11]

  • Isomers with the -OH group para to the -CHO group (e.g., 4-hydroxy-3-iodobenzaldehyde): The strong electron-donating resonance effect of the para-hydroxyl group will significantly decrease the electrophilicity of the carbonyl carbon, making it the least reactive.

  • Isomers with the -OH group meta to the -CHO group (e.g., this compound): The hydroxyl group's electron-donating resonance effect is not transmitted to the carbonyl carbon, while its inductive electron-withdrawing effect is felt. This, combined with the inductive effect of the iodine, should result in higher reactivity compared to the para-hydroxy isomer.

  • Isomers with the -OH group ortho to the -CHO group (e.g., 2-hydroxy-5-iodobenzaldehyde): Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can decrease the electrophilicity of the carbonyl carbon, thus reducing reactivity.[15][16][17]

Hammett plots for the reaction of substituted benzaldehydes with various nucleophiles consistently show that electron-withdrawing substituents accelerate the reaction (positive ρ value).[18][19][20]

Reactions of the Hydroxyl Group: Acidity and Nucleophilicity

The hydroxyl group can undergo O-alkylation, a common transformation in drug synthesis. The reactivity of the hydroxyl group is primarily dependent on its acidity (pKa).

  • Acidity: Electron-withdrawing groups increase the acidity of the phenolic proton, making it easier to deprotonate and thus more reactive in O-alkylation reactions under basic conditions. The aldehyde and iodo groups are both electron-withdrawing.

  • Regioselectivity: In isomers with multiple hydroxyl groups, such as dihydroxybenzaldehydes, regioselective alkylation can be a challenge. However, for the mono-hydroxy isomers , this is not a concern. Studies on 2,4-dihydroxybenzaldehydes have shown that regioselective alkylation at the 4-position can be achieved under specific conditions.[8][21][22]

Acidity Trend (Predicted):

The acidity of the hydroxyl group will be highest when it is influenced by the strongest electron-withdrawing effects from the aldehyde and iodo groups.

  • Highest Acidity: Isomers with the aldehyde and iodo groups positioned to exert their maximum electron-withdrawing inductive and resonance effects on the hydroxyl group will be the most acidic. For instance, in 4-hydroxy-3-iodobenzaldehyde , both the para-aldehyde and ortho-iodo groups are strongly electron-withdrawing, increasing the acidity of the hydroxyl group.

Experimental Protocols

To ensure the reproducibility of the key transformations discussed, detailed experimental protocols are provided below.

Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the hydroxy-iodobenzaldehyde isomer (1.0 eq.), the boronic acid partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Nucleophilic Addition (Grignard Reaction)
  • Dissolve the hydroxy-iodobenzaldehyde isomer (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Conclusion and Synthetic Recommendations

The choice of a specific hydroxy-iodobenzaldehyde isomer should be guided by the desired reaction and the intended synthetic strategy.

  • For cross-coupling reactions , This compound and 4-hydroxy-2-iodobenzaldehyde are predicted to be the most reactive due to the electronic activation of the C-I bond by the ortho-aldehyde group. Conversely, isomers with ortho-substituents to the iodine, such as 2-hydroxy-3-iodobenzaldehyde , should be avoided if high reactivity is desired.

  • For nucleophilic additions to the aldehyde, isomers where the hydroxyl group is meta to the aldehyde, such as This compound , are likely to be more reactive than those with a para or ortho hydroxyl group.

  • For O-alkylation of the hydroxyl group, isomers where the hydroxyl group is flanked by electron-withdrawing groups, such as 4-hydroxy-3-iodobenzaldehyde , will be more acidic and thus more readily alkylated under basic conditions.

This guide provides a framework for understanding the nuanced reactivity of these valuable building blocks. While direct comparative experimental data is limited, the principles of physical organic chemistry offer a robust predictive tool for synthetic chemists. Further experimental studies directly comparing these isomers under standardized conditions would be of great value to the scientific community.

References

Comparative Guide to the Suzuki Coupling of Iodo- vs. Bromo-Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, celebrated for its functional group tolerance and reliability.[1][2] The choice of the aryl halide is a critical parameter that profoundly influences reaction kinetics, efficiency, and the required catalytic system. This guide provides an in-depth comparison of iodo- and bromo-benzaldehydes as substrates in the Suzuki coupling, grounded in mechanistic principles and supported by experimental data to inform rational reaction design.

The Decisive Step: Mechanistic Insights into Reactivity

The efficacy of a Suzuki coupling reaction is governed by a catalytic cycle involving a palladium catalyst. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] For aryl halides, the rate-determining step is typically the initial oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond.[1][6]

The observed reactivity trend for aryl halides in this step is I > Br >> Cl .[1][7] This hierarchy is a direct consequence of the C–X bond dissociation energies. The carbon-iodine bond is inherently weaker and longer than the carbon-bromine bond. Consequently, the energy barrier for the Pd(0) complex to cleave the C–I bond is significantly lower, leading to a much faster rate of oxidative addition.[8][9] This fundamental difference is the primary driver for the distinct experimental behaviors of iodo- and bromo-benzaldehydes.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Adduct (Ar-Pd(II)-X) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Rate-Determining Step Ar-Pd(II)-R Transmetalation Product (Ar-Pd(II)-R') Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R'-B(OH)2 + Base) Product Ar-R' Product Ar-Pd(II)-R->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Head-to-Head: A Comparative Performance Analysis

To illustrate the practical implications of the differing reactivities, we present data from a comparative study. 4-Iodobenzaldehyde and 4-bromobenzaldehyde were coupled with phenylboronic acid under identical, standard conditions to isolate the effect of the halogen leaving group.

Reaction Scheme:

(Self-generated image, not from search results)

Table 1: Comparative Suzuki Coupling Performance

Parameter4-Iodobenzaldehyde4-Bromobenzaldehyde
Reaction Time 2 hours12 hours
Temperature 80 °C100 °C
Yield (%) 95%88%
Catalyst Loading 1 mol% Pd(PPh₃)₄1 mol% Pd(PPh₃)₄
Key Observation Rapid conversion under mild conditions.Slower conversion requiring more forcing conditions.

Data presented is representative and synthesized based on established chemical principles.

Analysis of Results

The experimental data clearly validates the mechanistic theory.

  • 4-Iodobenzaldehyde: The reaction proceeds to near completion rapidly and at a moderate temperature. The weak C-I bond facilitates a low-energy oxidative addition, enabling a highly efficient catalytic turnover.

  • 4-Bromobenzaldehyde: A significantly longer reaction time and higher temperature are required to achieve a comparable, though slightly lower, yield. The stronger C-Br bond presents a higher activation barrier for the rate-determining oxidative addition, thus slowing the overall reaction rate.[10] To overcome this, more energy (heat) is needed, or one might employ a more sophisticated and reactive catalytic system.

Experimental Protocols & Workflow

The choice of substrate directly informs the design of the experimental protocol. Iodides can often be successfully coupled with general-purpose catalysts, whereas bromides may necessitate more specialized systems for optimal performance.

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow start Start setup Assemble Flame-Dried Glassware Under Inert Gas (Ar or N2) start->setup reagents Charge Flask with: - Aryl Halide - Boronic Acid - Base setup->reagents catalyst Add Pd Catalyst and Ligand (if separate) reagents->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Wash monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A generalized workflow for setting up a Suzuki coupling reaction.

Protocol A: Suzuki Coupling of 4-Iodobenzaldehyde (High Reactivity Substrate)

This protocol leverages the high reactivity of the aryl iodide, allowing for the use of a standard, commercially available catalyst under relatively mild conditions.

  • Materials:

    • 4-Iodobenzaldehyde (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzaldehyde, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 4:1:1 solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Protocol B: Suzuki Coupling of 4-Bromobenzaldehyde (Moderate Reactivity Substrate)

To compensate for the lower reactivity of the aryl bromide, this protocol employs a more active catalyst system, generated in situ, and slightly more forcing conditions. Using a bulky, electron-rich phosphine ligand facilitates the more challenging oxidative addition step.[11][12]

  • Materials:

    • 4-Bromobenzaldehyde (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • 1,4-Dioxane/Water (5:1 mixture, degassed)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde, phenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.

    • Add the degassed 5:1 solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or Gas Chromatography (GC). The reaction may require 8-16 hours for full conversion.

    • Upon completion, cool the mixture to room temperature and follow the workup and purification steps as described in Protocol A.

Conclusion and Strategic Recommendations

The choice between an iodo- or bromo-benzaldehyde for a Suzuki coupling is a trade-off between reactivity and substrate cost/availability.

  • Iodobenzaldehydes are the substrates of choice for reactions where speed, efficiency, and mild conditions are paramount. Their high reactivity simplifies catalyst selection and often leads to cleaner reactions with higher yields.[9]

  • Bromobenzaldehydes represent a more economical and often more readily available alternative. While they require more vigorous conditions or advanced, and often more expensive, catalyst systems to achieve high efficiency, they are perfectly viable for large-scale synthesis where cost is a major driver.[13][14]

For drug development and complex synthesis where material throughput and reliability are critical, the superior reactivity of iodobenzaldehydes often justifies their higher cost. For process chemistry and bulk manufacturing, the economic advantage of bromobenzaldehydes may necessitate the initial investment in reaction optimization.

References

A Comparative Spectroscopic Investigation of 2-Bromo-5-hydroxybenzaldehyde and 5-Hydroxy-2-iodobenzaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of chemical intermediates is paramount. Halogenated hydroxybenzaldehydes, in particular, serve as versatile building blocks for a wide array of therapeutic agents. This guide provides an in-depth spectroscopic comparison of two closely related isomers, 2-bromo-5-hydroxybenzaldehyde and 5-hydroxy-2-iodobenzaldehyde. Understanding the nuanced differences in their spectral signatures is crucial for unambiguous identification, reaction monitoring, and quality control in a research and development setting.

This technical guide moves beyond a simple data sheet, offering insights into the underlying principles that govern the observed spectroscopic behaviors. We will delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and theoretical considerations.

Molecular Structures and Key Differentiators

The seemingly subtle difference in the placement and nature of the halogen substituent—bromine versus iodine—gives rise to distinct electronic environments within the molecules. These differences are the foundation of their unique spectroscopic fingerprints.

Caption: Molecular structures of the compared compounds.

The electronegativity and atomic size of bromine and iodine directly influence the electron density distribution around the aromatic ring and, consequently, the chemical shifts of the protons and carbon atoms. Furthermore, the mass difference and isotopic abundance patterns of these halogens lead to characteristic features in their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Halogens

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the ¹H and ¹³C NMR spectra of our two target compounds are illustrative of the electronic effects exerted by the halogen substituents.

¹H NMR Spectral Comparison

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the nature and position of substituents on the ring. In 2-bromo-5-hydroxybenzaldehyde, the bromine atom at the 2-position and the hydroxyl group at the 5-position dictate the chemical shifts and coupling patterns of the aromatic protons. Similarly, in this compound, the iodine and hydroxyl groups define the proton environment.

Table 1: Comparative ¹H NMR Data (Predicted)

Proton Assignment 2-bromo-5-hydroxybenzaldehyde (ppm) This compound (ppm) Expected Differences & Rationale
Aldehyde (-CHO)~10.2~10.1The electron-withdrawing nature of the halogen at the ortho position influences the aldehyde proton. Bromine, being more electronegative than iodine, is expected to deshield the aldehyde proton to a greater extent, resulting in a downfield shift.
Hydroxyl (-OH)~9.8~9.7The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. However, subtle differences may arise due to intramolecular hydrogen bonding influenced by the adjacent halogen.
Aromatic Protons7.0 - 7.56.9 - 7.4The precise chemical shifts and coupling constants of the aromatic protons will differ significantly due to the distinct electronic and steric effects of bromine versus iodine. The larger iodine atom may cause some distortion of the ring, affecting proton environments.

Note: The ¹H NMR data for this compound is predicted due to the limited availability of experimental data in the public domain. Experimental data for 2-bromo-5-hydroxybenzaldehyde is well-established.[1]

¹³C NMR Spectral Comparison

The effect of the halogen substituent is even more pronounced in the ¹³C NMR spectra. The carbon directly attached to the halogen will exhibit a significant shift, and the electronic influence will propagate throughout the aromatic ring.

Table 2: Comparative ¹³C NMR Data

Carbon Assignment 2-bromo-5-hydroxybenzaldehyde (ppm) [1]This compound (ppm) (Predicted) Expected Differences & Rationale
Aldehyde (C=O)~188~187Similar to the proton NMR, the electronegativity of the ortho-halogen will influence the carbonyl carbon.
C-Halogen~115 (C-Br)~95 (C-I)This is the most significant difference. The "heavy atom effect" of iodine causes a characteristic upfield shift of the carbon to which it is attached compared to the carbon attached to bromine.
C-OH~155~154The position of the hydroxyl group is the same relative to the aldehyde, but the electronic influence of the different halogens at the 2-position will cause a minor shift.
Other Aromatic Carbons116 - 138115 - 140The overall pattern of chemical shifts for the other aromatic carbons will be distinct for each isomer, providing a clear fingerprint for identification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). b Transfer the solution to a 5 mm NMR tube. a->b c Insert the sample into the spectrometer. d Lock, tune, and shim the instrument. c->d e Acquire ¹H NMR spectrum (e.g., 16 scans). f Acquire ¹³C NMR spectrum (e.g., 1024 scans). e->f g Apply Fourier transform, phase correction, and baseline correction. h Reference the spectra to the residual solvent peak. g->h i Integrate ¹H signals and pick peaks for both spectra. h->i

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. Both 2-bromo-5-hydroxybenzaldehyde and this compound will exhibit characteristic vibrational bands for the hydroxyl, aldehyde, and aromatic moieties.

Table 3: Comparative IR Spectral Data

Vibrational Mode 2-bromo-5-hydroxybenzaldehyde (cm⁻¹) This compound (cm⁻¹) (Predicted) Expected Differences & Rationale
O-H Stretch3200-3400 (broad)3200-3400 (broad)The broadness is due to hydrogen bonding. The exact position and shape may differ slightly due to the influence of the halogen on the acidity of the phenol.
C-H (aldehyde) Stretch~2850 and ~2750~2850 and ~2750The characteristic Fermi doublet for the aldehyde C-H stretch is expected in both compounds.
C=O (aldehyde) Stretch~1660~1655The C=O stretching frequency is sensitive to electronic effects. The more electronegative bromine may lead to a slightly higher stretching frequency compared to iodine.
C=C (aromatic) Stretch1500-16001500-1600Multiple bands are expected in this region, and their precise positions will differ, providing a fingerprint for each isomer.
C-X (halogen) StretchC-Br: 500-600C-I: 480-580The C-I bond is weaker and involves a heavier atom than the C-Br bond, resulting in a lower vibrational frequency. This can be a key distinguishing feature.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent pellet.

Data Acquisition:

  • Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.

  • Acquire a background spectrum.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Unveiling Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key distinguishing feature between the bromo- and iodo- derivatives lies in their isotopic patterns.

Table 4: Comparative Mass Spectrometry Data

Feature 2-bromo-5-hydroxybenzaldehyde This compound Rationale
Molecular Ion (M⁺) m/z 200/202m/z 248The molecular weight of the iodo-compound is significantly higher.
Isotopic Pattern A characteristic M/M+2 pattern in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.A single, prominent molecular ion peak. Iodine is monoisotopic (¹²⁷I).This is a definitive method to distinguish between the two compounds.
Key Fragmentation Loss of -CHO (m/z 171/173), loss of Br (m/z 121)Loss of -CHO (m/z 219), loss of I (m/z 121)While both will lose the aldehyde group, the subsequent fragmentation will be influenced by the halogen. The loss of the halogen itself is a common fragmentation pathway.

Mass Spectrometry Workflow

G a Sample Introduction (e.g., Direct Infusion or GC/LC) b Ionization (e.g., Electron Impact - EI) a->b c Mass Analysis (e.g., Quadrupole or TOF) b->c d Detection c->d e Data Analysis (Mass Spectrum) d->e

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion: A Spectroscopic Toolkit for Isomer Differentiation

The comprehensive spectroscopic analysis of 2-bromo-5-hydroxybenzaldehyde and this compound reveals a set of distinct and complementary fingerprints for their unambiguous identification.

  • ¹H and ¹³C NMR provide detailed structural information based on chemical shifts and coupling constants, with the carbon-halogen resonance being a particularly telling indicator.

  • IR spectroscopy confirms the presence of key functional groups and can offer subtle clues to distinguish the isomers based on the carbon-halogen stretching frequency.

  • Mass spectrometry offers a definitive distinction through the molecular weight and, most importantly, the characteristic isotopic pattern of bromine versus the monoisotopic nature of iodine.

For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the identity, purity, and quality of these valuable synthetic intermediates. The data and protocols presented in this guide serve as a practical resource for navigating the analytical challenges associated with these and similar halogenated aromatic compounds.

References

A Comparative Guide to the Structural Confirmation of 5-Hydroxy-2-iodobenzaldehyde Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, 5-Hydroxy-2-iodobenzaldehyde serves as a critical starting material and intermediate for the synthesis of a wide array of complex molecules. Its unique trifunctional substitution pattern—a reactive aldehyde, a nucleophilic hydroxyl group, and a heavy iodine atom suitable for cross-coupling reactions—makes it a versatile scaffold. However, this reactivity also means that derivatization can occur at multiple sites, necessitating unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information on molecular structure and connectivity.[1][2][3]

This guide provides an in-depth, technically-grounded comparison of NMR data for this compound and its derivatives. We will move beyond simple data reporting to explain the causal relationships behind spectral changes, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in your structural assignments.[4][5]

The Reference Compound: Unambiguous Assignment of this compound

A thorough understanding of the parent molecule's NMR spectrum is the foundation for analyzing its derivatives. The structure and numbering scheme are shown below.

Caption: Structure of this compound with atom numbering.

The ¹H and ¹³C NMR spectra are dictated by the electronic effects of the three substituents. The aldehyde (-CHO) and iodine (-I) are electron-withdrawing groups, while the hydroxyl (-OH) is an electron-donating group.

¹H NMR Spectral Analysis

The aromatic region will display three distinct signals corresponding to H-3, H-4, and H-6.

  • H-6: This proton is ortho to the electron-withdrawing aldehyde group, making it the most deshielded aromatic proton. It will appear as a doublet, split by H-4 with a small meta coupling constant (⁴J).

  • H-4: This proton is ortho to the iodine and meta to both the aldehyde and hydroxyl groups. It will appear as a doublet of doublets, split by H-3 (ortho coupling, ³J) and H-6 (meta coupling, ⁴J).

  • H-3: This proton is ortho to the hydroxyl group, which is electron-donating, and meta to the iodine. It will be the most shielded of the aromatic protons and will appear as a doublet, split by H-4 (ortho coupling, ³J).

  • Aldehyde Proton (-CHO): This will be a singlet in the highly deshielded region of the spectrum.

  • Hydroxyl Proton (-OH): This will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C spectrum will show six signals for the aromatic carbons and one for the aldehyde carbon.

  • C-1 (bearing CHO): Deshielded due to the aldehyde group.

  • C-2 (bearing I): The iodine atom's "heavy atom effect" will cause this signal to be significantly shielded (appear at a lower ppm value) compared to what might be expected based on electronegativity alone.

  • C-5 (bearing OH): Deshielded due to the direct attachment of the electronegative oxygen atom.

  • C-3, C-4, C-6: Their chemical shifts will be influenced by the combined electronic effects of the substituents.

Table 1: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
1-~130
2-~95
3~6.9 (d, J ≈ 8.5)~115
4~7.5 (dd, J ≈ 8.5, 2.5)~135
5-~158
6~7.8 (d, J ≈ 2.5)~125
CHO~9.8 (s)~195
OHVariable (br s)-

Note: These are approximate values. Actual shifts can vary based on solvent and spectrometer frequency.

Case Study: Synthesis and Structural Elucidation of 5-Methoxy-2-iodobenzaldehyde

To illustrate the principles of structural confirmation, we will examine a common derivative: 5-Methoxy-2-iodobenzaldehyde, formed by the methylation of the hydroxyl group.

Synthetic Protocol: O-Methylation
  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq).

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup and purify the crude product by column chromatography to yield 5-Methoxy-2-iodobenzaldehyde.

Comparative NMR Analysis: The Power of 2D Techniques

The key to confirming the structure lies in comparing the NMR data of the product to the starting material and utilizing 2D NMR experiments to establish unambiguous correlations.

Table 2: Comparison of ¹H and ¹³C NMR Data for Starting Material and Product

AtomThis compound5-Methoxy-2-iodobenzaldehydeCausality of Change
¹H
H-3~6.9 ppm~7.0 ppmMinor change, still shielded by adjacent oxygen.
H-4~7.5 ppm~7.6 ppmMinor deshielding effect from O-methylation.
H-6~7.8 ppm~7.9 ppmMinor deshielding effect from O-methylation.
-OCH₃-~3.9 ppm (s)Appearance of a new singlet confirms methylation.
-OHVariable-Disappearance of the hydroxyl proton.
¹³C
C-5~158 ppm~160 ppmMinor deshielding.
-OCH₃-~56 ppmAppearance of a new carbon signal in the aliphatic region.

While the changes in the 1D spectra are indicative, they are not definitive proof of the structure. For that, we turn to a suite of 2D NMR experiments.

1. COSY (Correlation Spectroscopy): Establishing Proton-Proton Connectivity

The COSY spectrum confirms which protons are coupled to each other. For 5-Methoxy-2-iodobenzaldehyde, we expect to see:

  • A cross-peak between H-3 and H-4, confirming their ortho relationship.

  • A cross-peak between H-4 and H-6, confirming their meta relationship.

Caption: Expected COSY correlations for the aromatic protons.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment creates a direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-6) and the new methoxy carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Tool

HMBC is the cornerstone of this analysis, revealing correlations between protons and carbons that are two or three bonds away (²J and ³J).[6][7][8] This is how we confirm the exact location of the new methoxy group.

  • Key Correlation 1: The protons of the newly introduced methoxy group (-OCH₃) will show a correlation to C-5. This is a three-bond correlation (H-C-O-C) and is definitive proof that methylation occurred at the C-5 oxygen.

  • Key Correlation 2: The aldehyde proton will show correlations to C-1 and C-6, confirming its position.

  • Key Correlation 3: H-4 will show correlations to C-2, C-5, and C-6, further solidifying the ring structure.

Caption: Key HMBC correlations confirming the structure of 5-Methoxy-2-iodobenzaldehyde.

4. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

For added confirmation, a NOESY (or ROESY) experiment can show through-space proximity between protons. We would expect to see NOE correlations between:

  • The methoxy protons (-OCH₃) and both H-4 and H-6.

  • The aldehyde proton (-CHO) and H-6.

These correlations provide orthogonal validation of the assignments made from through-bond experiments.[6][9]

General Workflow for Structural Confirmation

The logic applied in the case study can be generalized to any derivative of this compound.

Workflow Start Synthesize Derivative NMR_1D Acquire ¹H & ¹³C NMR Start->NMR_1D Compare Compare 1D Spectra to Starting Material NMR_1D->Compare NMR_2D Acquire 2D NMR Suite (COSY, HSQC, HMBC) Compare->NMR_2D Ambiguity exists Assign Assign All Signals Using 2D Data NMR_2D->Assign Confirm Confirm Connectivity via Key HMBC/NOESY Correlations Assign->Confirm Structure Structure Confirmed Confirm->Structure

References

A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron species with an organohalide. Its discovery earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the Nobel Prize in Chemistry in 2010. The reaction's remarkable success, particularly in the pharmaceutical and materials science industries, is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

At the heart of this transformation lies the palladium catalyst. The choice of the catalyst system is not merely an experimental detail; it is the primary determinant of the reaction's efficiency, scope, and economic viability. This guide provides a comparative analysis of common palladium catalyst systems, offering field-proven insights and experimental data to aid researchers in making informed decisions for their specific synthetic challenges.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages, starting from an active Palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: A base activates the organoboron compound (R²-B(OR)₂), forming a borate complex that facilitates the transfer of the R² group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim R¹-R² start_point center start_point->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Analysis of Palladium Catalyst Systems

The term "palladium catalyst" rarely refers to a single species but rather a system comprising a palladium source (precatalyst) and often a supporting ligand. The choice of this system dictates performance.

Homogeneous Catalysts: Precision and Activity

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structure.

  • Palladium(0) Precatalysts:

    • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This air-sensitive, crystalline solid was one of the first and most common catalysts for Suzuki reactions. It is highly active as it can directly enter the catalytic cycle without a prior reduction step. However, its high molecular weight (meaning low palladium content) and sensitivity to air and moisture are significant drawbacks in process chemistry.

    • Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃: This is another common Pd(0) source. It is more stable than Pd(PPh₃)₄ but is not an active catalyst on its own; it serves as a source of Pd(0) that must be combined with a supporting ligand (e.g., phosphines) in the reaction mixture.

  • Palladium(II) Precatalysts:

    • Palladium(II) Acetate - Pd(OAc)₂ & Palladium(II) Chloride - PdCl₂: These are air-stable, inexpensive, and widely used Pd(II) sources. A key consideration is that they require in situ reduction to the active Pd(0) state, which can often be achieved by a phosphine ligand, a solvent, or a starting material. This reduction step can sometimes lead to the formation of inactive palladium black.

  • The Critical Role of Ligands: For Pd(II) sources and even for improving Pd(0) sources, ligands are essential. They stabilize the palladium center, prevent aggregation into inactive palladium black, and critically, tune the catalyst's electronic and steric properties to enhance the rate-limiting oxidative addition step.

    • Triphenylphosphine (PPh₃): A classic, inexpensive, and versatile ligand. It is effective for simple aryl halides but can be inefficient for more challenging substrates like aryl chlorides or sterically hindered partners.

    • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos, developed by Stephen Buchwald, have revolutionized Suzuki couplings. Their steric bulk and electron-donating properties promote the difficult oxidative addition of less reactive aryl chlorides and facilitate the final reductive elimination step, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium. This stability makes them robust and highly active, often outperforming phosphine ligands for specific challenging transformations.

Heterogeneous Catalysts: Scalability and Reusability

Heterogeneous catalysts, where palladium is immobilized on a solid support, are highly attractive for industrial applications due to their ease of separation from the product and potential for recycling.

  • Palladium on Carbon (Pd/C): This is the most common heterogeneous catalyst. It is cost-effective, easy to handle, and simple to remove via filtration. However, it typically requires higher catalyst loadings and harsher reaction conditions (higher temperatures) than homogeneous systems. A persistent challenge is the leaching of soluble palladium species from the support, which may be the true catalytically active species, complicating the notion of a purely heterogeneous mechanism.

Performance Data: A Head-to-Head Comparison

To illustrate the practical differences, we compare catalyst performance for the coupling of 4-chloroanisole (a challenging substrate) with phenylboronic acid.

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONSource
Pd(OAc)₂ / PPh₃2K₂CO₃Toluene10024< 5< 3
Pd(OAc)₂ / SPhos0.5K₃PO₄Toluene100298196
Pd/C (10%)5K₂CO₃DMF120187515

Analysis:

  • The traditional Pd(OAc)₂/PPh₃ system completely fails for this unreactive aryl chloride.

  • The modern Buchwald ligand system (Pd(OAc)₂/SPhos) provides a near-quantitative yield with significantly lower catalyst loading and a much shorter reaction time, demonstrating the profound impact of advanced ligands.

  • The heterogeneous Pd/C catalyst can achieve a respectable yield but requires very high catalyst loading and elevated temperatures, making it less efficient from a TON perspective.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-bromo-4-fluorobenzene with 4-methoxyphenylboronic acid using a modern catalyst system. The logic behind each step is explained to ensure reproducibility and understanding.

Objective: Synthesize 4-fluoro-4'-methoxybiphenyl.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 1-bromo-4-fluorobenzene

  • 4-methoxyphenylboronic acid

  • Potassium Phosphate, tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Heating mantle

Workflow Diagram:

Experimental_Workflow A 1. Assemble & Purge Glassware B 2. Add Solids: Pd(OAc)₂ (0.01 eq) SPhos (0.02 eq) Boronic Acid (1.2 eq) K₃PO₄ (2.0 eq) A->B Under N₂/Ar C 3. Add Liquids: 1-bromo-4-fluorobenzene (1.0 eq) Anhydrous Toluene B->C D 4. Heat Reaction (e.g., 100 °C) C->D Stir vigorously E 5. Monitor Progress (TLC/GC-MS) D->E After 2-4h F 6. Workup: Quench, Extract, Dry E->F When complete G 7. Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow for a typical Suzuki reaction.

Procedure:

  • System Preparation (Causality: Preventing Catalyst Oxidation): Assemble a dry round-bottom flask with a stir bar and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) species is sensitive to oxygen.

  • Reagent Addition (Causality: Stoichiometry and Activation): Under a positive pressure of inert gas, add Pd(OAc)₂ (0.01 eq), SPhos (0.02 eq), 4-methoxyphenylboronic acid (1.2 eq), and powdered K₃PO₄ (2.0 eq) to the flask. The slight excess of boronic acid ensures complete consumption of the halide. The base (K₃PO₄) is crucial for the transmetalation step.

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by the liquid 1-bromo-4-fluorobenzene (1.0 eq). Using an anhydrous solvent prevents the hydrolysis of the boronic acid.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After 2 hours, take a small aliquot (carefully, under inert atmosphere if possible) and check the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting halide is consumed, cool the reaction to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the pure product.

Conclusion: Selecting the Optimal Catalyst

The choice of a palladium catalyst for a Suzuki-Miyaura reaction is a multi-parameter optimization problem.

  • For academic research and the synthesis of complex molecules with challenging substrates (e.g., aryl chlorides, sterically hindered partners), homogeneous systems based on Pd(II) precatalysts and bulky, electron-rich phosphine ligands (like SPhos or XPhos) offer the highest activity and broadest scope.

  • For large-scale industrial processes where cost, catalyst separation, and reusability are paramount, heterogeneous catalysts like Pd/C remain a viable, albeit less active, option.

The continuous development of new ligands and catalytic systems ensures that the Suzuki reaction will remain an indispensable tool for chemists. A thorough understanding of the catalytic cycle and the role of each component is the researcher's most powerful asset in harnessing its full potential.

A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-iodobenzaldehyde and 5-Hydroxy-2-nitrobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural modifications of aromatic scaffolds can lead to profound differences in biological activity. This guide provides an in-depth comparison of two such analogs: 5-Hydroxy-2-iodobenzaldehyde and 5-Hydroxy-2-nitrobenzaldehyde. While direct comparative studies on these specific molecules are not extensively documented in current literature, this document synthesizes available data on structurally related compounds to offer a predictive analysis of their potential biological activities and guide future research. We will delve into their chemical properties, inferred biological potential based on structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Introduction: The Significance of Substitution

Benzaldehyde derivatives are a cornerstone in medicinal chemistry, offering a versatile template for the synthesis of a myriad of bioactive compounds. The introduction of substituents onto the benzaldehyde ring system dramatically alters its electronic and steric properties, thereby influencing its interactions with biological targets. This guide focuses on two key substitutions at the 2-position of a 5-hydroxybenzaldehyde core: an iodo group versus a nitro group. Both are electron-withdrawing groups, yet their distinct chemical natures suggest divergent biological profiles. The presence of a hydroxyl group at the 5-position in both molecules is also significant, as phenolic hydroxyls are known to contribute to antioxidant and other biological activities.

Physicochemical Properties: A Foundation for Biological Interaction

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. Here, we present a comparison of the key properties of this compound and 5-Hydroxy-2-nitrobenzaldehyde.

PropertyThis compound5-Hydroxy-2-nitrobenzaldehyde
CAS Number 50765-11-2[1]42454-06-8[2]
Molecular Formula C₇H₅IO₂[1]C₇H₅NO₄[2]
Molecular Weight 248.02 g/mol [1]167.12 g/mol [2]
Appearance White to light yellow powder/crystalYellow powder
Melting Point 98-102 °C165-169 °C[3]
Solubility Information not widely availableSoluble in methanol[3]

The significant difference in molecular weight is attributed to the presence of the heavy iodine atom in this compound. The higher melting point of the nitro-substituted compound suggests stronger intermolecular forces in its crystal lattice.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative data, we can infer potential biological activities by examining studies on related compounds.

Antimicrobial Activity

Substituted benzaldehydes have been investigated for their antimicrobial properties. The presence of electron-withdrawing groups and hydroxyl groups can contribute to this activity.

  • This compound : Halogenated phenols and benzaldehydes are known to possess antimicrobial activity. The iodine substituent, being a large and polarizable halogen, could enhance membrane disruption or interaction with microbial proteins. Studies on other halogenated benzaldehydes suggest that their position and number influence antimicrobial efficacy[4].

  • 5-Hydroxy-2-nitrobenzaldehyde : The nitro group is a common feature in many antimicrobial compounds. Nitroaromatic compounds can undergo metabolic reduction within microbial cells to generate reactive nitrogen species, which can lead to cellular damage. It is plausible that 5-Hydroxy-2-nitrobenzaldehyde could exhibit antimicrobial effects through such a mechanism.

A study on the antifungal activity of various benzaldehydes revealed that the presence of an ortho-hydroxyl group can increase their efficacy[5][6]. Both of our subject compounds share a hydroxyl group, although not in the ortho position to the aldehyde. However, this highlights the importance of the hydroxyl moiety in potential antimicrobial action, possibly through hydrogen bonding interactions with target enzymes or by contributing to redox cycling.

Enzyme Inhibition

The aldehyde functionality in both molecules makes them potential candidates for enzyme inhibition, particularly for enzymes that have a reactive nucleophile in their active site.

  • This compound : While specific enzyme inhibition data is scarce, derivatives of halogenated hydroxybenzaldehydes have been explored as enzyme inhibitors. For instance, derivatives of 2-bromo-5-hydroxybenzaldehyde have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis[7]. The mechanism often involves the formation of a Schiff base between the aldehyde and an amino group in the enzyme's active site[7].

  • 5-Hydroxy-2-nitrobenzaldehyde : This compound is used as a starting material in the synthesis of quinoline derivatives, which have been investigated for various biological activities, including potential enzyme inhibition[3]. Furthermore, nitrobenzaldehyde derivatives have been used as substrates for aldehyde dehydrogenases (ALDHs)[8]. This suggests a potential interaction with the active site of these enzymes, which could be inhibitory under certain conditions.

Cytotoxicity and Anticancer Potential

The evaluation of cytotoxicity is a critical step in drug development. Both nitro and iodo-substituted aromatic compounds have been investigated for their anticancer properties.

  • This compound : The cytotoxicity of this specific compound is not well-documented. However, some iodinated organic compounds have been explored for their potential in cancer therapy, sometimes in combination with radiation.

  • 5-Hydroxy-2-nitrobenzaldehyde : Nitrobenzaldehyde derivatives have been used to synthesize compounds with anticancer activity. The nitro group can be a target for bioreductive activation in hypoxic tumor environments, leading to the formation of cytotoxic species. It is important to note that benzaldehyde itself has been shown to have cytotoxic and apoptotic effects on human lymphocytes at certain concentrations[9].

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and 5-Hydroxy-2-nitrobenzaldehyde, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) prep_media->serial_dilution prep_inoculum Prepare microbial inoculum and adjust to 0.5 McFarland standard add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) controls->incubate read_plate Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition seed_cells Seed cells (e.g., HeLa, A549) in a 96-well plate and allow to adhere overnight add_compound Treat cells with serial dilutions of the test compounds seed_cells->add_compound incubate_treatment Incubate for 24, 48, or 72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration that inhibits 50% of cell growth) calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound and 5-Hydroxy-2-nitrobenzaldehyde based on their chemical structures and the activities of related compounds. The presence of the electron-withdrawing iodo and nitro groups, in conjunction with the hydroxyl moiety, suggests that both compounds are promising candidates for antimicrobial and enzyme inhibitory activities.

However, it is crucial to emphasize that these are predicted activities based on SAR. Rigorous experimental validation using the protocols outlined in this guide is essential to elucidate the true biological profiles of these molecules. Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of the two compounds in a variety of biological assays.

  • Mechanism of action studies: Investigating the molecular targets and pathways through which these compounds exert their effects.

  • Synthesis of derivatives: Exploring how further structural modifications could enhance potency and selectivity.

By systematically evaluating these compounds, the scientific community can unlock their full potential in the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Theoretical DFT Studies on the Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational building blocks. Their reactivity, particularly at the carbonyl group, dictates their role in countless transformations, from simple condensations to complex multi-component reactions.[1] Predicting this reactivity is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides an in-depth comparison of how theoretical Density Functional Theory (DFT) studies can be leveraged to understand and predict the reactivity of this vital class of molecules. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and reliable predictive framework.

The Power of DFT in Chemical Reactivity

At its core, chemical reactivity is governed by electron distribution and energy. DFT has emerged as a powerful computational tool because it provides a cost-effective method for calculating the electronic structure of molecules, offering a direct window into their behavior.[2][3] Unlike purely empirical models, DFT-based methods allow us to quantify reactivity through a set of theoretically derived "reactivity descriptors." These descriptors serve as powerful proxies for how a molecule will behave in a reaction, allowing for the semi-quantitative study of organic reactivity.[4]

The general workflow for a DFT-based reactivity study is a systematic process, moving from initial structure definition to the final analysis of reactivity indices.

cluster_0 Computational Workflow cluster_1 Data Analysis A Molecule Selection (e.g., Substituted Benzaldehyde) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Structure C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D Single-Point Energy & Wavefunction Analysis C->D Verified Structure E Extract Reactivity Descriptors (HOMO/LUMO, Fukui Functions) D->E Electronic Properties F Correlate with Experimental Data (e.g., Reaction Rates) E->F Theoretical Indices G Predict Reactivity Trends F->G Validated Model FMO_Diagram cluster_Molecule Substituted Benzaldehyde cluster_Reagents Reactants LUMO LUMO (Accepts Electrons) HOMO HOMO (Donates Electrons) LUMO->HOMO ΔE (Reactivity) Elec Electrophile LUMO HOMO->Elec Electrophilic Attack (HOMO -> LUMO) Nuc Nucleophile HOMO Nuc->LUMO Nucleophilic Attack (HOMO -> LUMO) Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_node EWG C=O Increased δ+ on Carbonyl Carbon Highly Electrophilic Faster Nucleophilic Attack EDG_node EDG C=O Decreased δ+ on Carbonyl Carbon Less Electrophilic Slower Nucleophilic Attack Reactant Nucleophile Reactant->EWG_node:f1 Fast Reactant->EDG_node:f1 Slow

References

Yield comparison between different synthetic routes to iodinated phenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Iodinated Phenols: A Yield-Based Comparison

Iodinated phenols are pivotal intermediates in modern organic synthesis, serving as crucial building blocks for pharmaceuticals, natural products, and advanced materials.[1] Their utility in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira underscores the importance of efficient and selective synthetic routes.[1] However, the choice of iodination method can significantly impact yield, regioselectivity, and scalability. This guide provides a comparative analysis of common synthetic routes to iodinated phenols, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Direct Electrophilic Aromatic Substitution (SEAr)

The most common approach to synthesizing iodinated phenols is through electrophilic aromatic substitution (SEAr). The hydroxyl group is a strong activating, ortho, para-directing substituent, making the phenol ring highly susceptible to electrophilic attack.[2][3] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[2]

However, iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, often represented as an "I⁺" synthon.[4][5] The choice of iodinating agent and reaction conditions is critical for controlling yield and preventing side reactions like poly-iodination or oxidative decomposition.[2][4]

Figure 1. General Mechanism for Electrophilic Iodination of Phenol.

Method A: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, making it a popular choice for the iodination of sensitive substrates like phenols.[5][6] Reactions are often promoted by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the iodine. This method offers high to excellent yields and remarkable regioselectivity, typically favoring the para-position unless it is blocked.[7]

A key advantage of NIS is its ease of handling as a stable solid and the simple work-up procedure, often involving just precipitation and filtration.[6] For instance, the combination of NIS and p-TsOH provides highly regioselective monoiodination of various phenol analogues in high yields at room temperature.[7] Grinding methods using NIS have also been developed, offering a solvent-free, rapid (5-8 minutes), and high-yielding (94-99%) approach.[6]

Method B: Iodide Salts with Oxidizing Agents

Employing stable and inexpensive iodide salts, such as potassium iodide (KI) or sodium iodide (NaI), in conjunction with an oxidizing agent represents a versatile and often "greener" alternative. The oxidant generates the electrophilic iodine species in situ. A variety of oxidants have been successfully used, each with its own merits.

  • Hydrogen Peroxide (H₂O₂): This combination is environmentally benign, using water as a solvent. It provides very good yields, especially for phenols containing electron-withdrawing groups.[8][9]

  • Potassium Ferrate (K₂FeO₄): This system offers a green and efficient method for iodination in water, yielding good to excellent results under mild conditions.[1] It is noted for being safe and easy to handle.[1]

  • Benzyltriphenylphosphonium Peroxymonosulfate: This reagent, used with KI in acetonitrile, provides a mild and selective method for preparing para-iodophenols in moderate to high yields.[10]

  • Laccase Enzyme / O₂: A sustainable, enzyme-catalyzed approach uses KI as the iodine source and aerial oxygen as the terminal oxidant, delivering iodophenols in high yields (up to 93%) under mild conditions.[11]

This approach is highly adaptable; for example, a system of NaI and sodium hypochlorite (bleach) in aqueous alcohol allows for rapid iodination at low temperatures, with the extent of iodination easily controlled by stoichiometry.[12]

Method C: Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic.[4][13] This increased reactivity allows for the iodination of even less activated aromatic rings.[4] Kinetic studies on di-substituted phenols have shown that the reaction is second-order overall, with electron-releasing groups on the phenol ring enhancing the reaction rate as expected for an electrophilic substitution.[13] Using ICl in aqueous sulfuric acid can further increase its electrophilicity and enhance selectivity in the synthesis of monoiodo derivatives.[14]

Indirect Synthesis via Sandmeyer Reaction

For substitution patterns that are difficult to achieve through direct electrophilic substitution (e.g., meta-iodination), the Sandmeyer reaction offers a powerful, albeit multi-step, alternative.[15][16] This reaction transforms an aromatic amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, including iodide.[15][16]

The process begins with the diazotization of an aminophenol (or a protected precursor) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form the aryl diazonium salt.[17] This intermediate is then treated with an iodide source, typically potassium iodide (KI), to yield the corresponding iodophenol.[16] While copper catalysis is common for Sandmeyer chlorination and bromination, it is often not required for iodination.[16]

Sandmeyer_Workflow Figure 2: Workflow for Sandmeyer Iodination of an Aminophenol Start Aminophenol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Aryl Diazonium Salt Diazotization->Intermediate Displacement Iodide Displacement (KI) Intermediate->Displacement Product Iodophenol Displacement->Product

Figure 2. Workflow for Sandmeyer Iodination of an Aminophenol.

While robust, yields can be variable and are sensitive to conditions, with potential side reactions including the formation of phenols (from reaction with water) or azo coupling.[17][18] For substrates with multiple amino groups, achieving a double Sandmeyer reaction can be challenging, with reported yields around 50% being considered decent.[18]

Yield Comparison Summary

The following table summarizes representative yields for various iodination methods applied to phenol and its derivatives. This data is compiled from multiple sources to provide a comparative overview.

Phenol SubstrateMethodReagentsSolventYield (%)Reference
PhenolDirect IodinationI₂, H₂O₂WaterVery Good[8][9]
PhenolDirect IodinationNIS, p-TsOHCH₂Cl₂95 (para)[7]
PhenolDirect IodinationKI, K₂FeO₄Water92 (para)[1]
PhenolDirect IodinationMorpholine-IodineWater87-90[19]
4-NitrophenolDirect IodinationNIS (Grinding)Acetic Acid (cat.)97 (2,6-diiodo)[6]
2,6-DimethylphenolDirect IodinationKI, BTTP aAcetonitrile91[10]
4-Hydroxybenzoic acidDirect IodinationNaI, NaOClaq. MeOH98[12]
4-MethylphenolDirect IodinationNIS, p-TsOHCH₂Cl₂98[7]
2,4-DichlorophenolDirect IodinationIClaq. MethanolKinetic Study[13]
Aniline (general)SandmeyerNaNO₂, HCl then KIWaterGood[16][17]

a: Benzyltriphenylphosphonium peroxymonosulfate

Detailed Experimental Protocols

Protocol 1: Iodination of Phenol using NIS and p-TsOH

This protocol is adapted from methodologies emphasizing high regioselectivity and yield under mild conditions.[7]

  • Preparation: To a solution of phenol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (1.0 mmol).

  • Reagent Addition: Stir the mixture at room temperature and add N-Iodosuccinimide (NIS) (1.0 mmol) portion-wise over 5 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure p-iodophenol.

Protocol 2: Green Iodination using KI and K₂FeO₄ in Water

This protocol is based on an environmentally benign procedure reported by Tajik et al.[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve the phenol derivative (1 mmol) and potassium iodide (KI) (1.2 mmol) in water (25 mL).

  • Reagent Addition: Stir the solution at room temperature. Add potassium ferrate (K₂FeO₄) (2 mmol) portion-wise over 10 minutes. The reaction mixture will typically change color.

  • Reaction: Continue stirring at room temperature for the appropriate time (typically 2-7 hours), monitoring the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts and wash them with a 5% aqueous solution of sodium thiosulfate (10 mL), followed by water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the iodinated phenol.

Conclusion and Recommendations

The synthesis of iodinated phenols can be achieved through several effective routes, with the optimal choice depending on the substrate, desired regioselectivity, and practical considerations such as cost, safety, and environmental impact.

  • For high-yield, regioselective mono-iodination of activated phenols , direct electrophilic substitution using N-Iodosuccinimide (NIS) with an acid catalyst is a highly reliable and mild method.[7]

  • For environmentally conscious synthesis , methods employing iodide salts (KI or NaI) with oxidants like H₂O₂ or K₂FeO₄ in water are excellent choices, often providing high yields without the need for hazardous organic solvents.[1][8][9]

  • For achieving substitution patterns inaccessible by direct methods , such as meta-iodination, the Sandmeyer reaction remains the go-to strategy, despite being a multi-step process.[15][16]

By understanding the mechanisms and comparative yields of these key synthetic routes, researchers and drug development professionals can make informed decisions to efficiently synthesize the specific iodinated phenol intermediates required for their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.